molecular formula C9H11BrClNO B1403328 5-Bromo-3-chloro-2-isobutoxypyridine CAS No. 1289093-31-7

5-Bromo-3-chloro-2-isobutoxypyridine

Cat. No.: B1403328
CAS No.: 1289093-31-7
M. Wt: 264.54 g/mol
InChI Key: MWBJHRBHKGTXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-isobutoxypyridine is a useful research compound. Its molecular formula is C9H11BrClNO and its molecular weight is 264.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-chloro-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJHRBHKGTXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable and scientifically grounded synthesis pathway for 5-Bromo-3-chloro-2-isobutoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presented synthesis is a multi-step process designed for clarity, reproducibility, and a high degree of chemical fidelity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring a deeper understanding for the practicing scientist.

Introduction

This compound is a halogenated and ether-functionalized pyridine. Such structures are prevalent in pharmacologically active compounds and advanced materials due to the unique electronic and steric properties conferred by the substituents on the pyridine ring. The strategic placement of bromo, chloro, and isobutoxy groups offers multiple points for further chemical modification, making it a valuable building block in synthetic chemistry. This guide details a robust two-stage pathway for its preparation, commencing with the synthesis of a key intermediate, 5-Bromo-3-chloro-2-hydroxypyridine, followed by its conversion to the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the conversion of an amino-substituted pyridine to a hydroxypyridine via a diazotization reaction. The second stage is the etherification of the resulting hydroxypyridine to yield the final product. An alternative and potentially more efficient final step involves a nucleophilic aromatic substitution (SNAr) from a 2-fluoropyridine precursor.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Etherification A 2-Amino-3-bromo-5-chloropyridine B 5-Bromo-3-chloro-2-hydroxypyridine A->B  Diazotization  (NaNO₂, H₂SO₄, H₂O, 0°C) C This compound B->C  Williamson Ether Synthesis  or SNAr  (Isobutanol, Base)

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 5-Bromo-3-chloro-2-hydroxypyridine

The initial step in the synthesis is the conversion of 2-Amino-3-bromo-5-chloropyridine to 5-Bromo-3-chloro-2-hydroxypyridine. This transformation is achieved through a diazotization reaction, a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a variety of functional groups.

Mechanistic Insight: The Diazotization Reaction

The diazotization of a primary aromatic amine involves its reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric or hydrochloric acid.[1][2] The reaction proceeds through the formation of a diazonium salt intermediate (R-N₂⁺). Due to the excellent leaving group ability of dinitrogen gas (N₂), diazonium salts are versatile intermediates. In an aqueous acidic medium, the diazonium salt can be readily converted to a hydroxyl group by reaction with water. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Diazotization_Mechanism 2-Amino-3-bromo-5-chloropyridine 2-Amino-3-bromo-5-chloropyridine Diazonium Salt Diazonium Salt 2-Amino-3-bromo-5-chloropyridine->Diazonium Salt NaNO₂, H₂SO₄ 5-Bromo-3-chloro-2-hydroxypyridine 5-Bromo-3-chloro-2-hydroxypyridine Diazonium Salt->5-Bromo-3-chloro-2-hydroxypyridine H₂O, Δ Etherification_Mechanism cluster_williamson Williamson Ether Synthesis cluster_snar SNAr 5-Bromo-3-chloro-2-hydroxypyridine 5-Bromo-3-chloro-2-hydroxypyridine Pyridinoxide Pyridinoxide 5-Bromo-3-chloro-2-hydroxypyridine->Pyridinoxide Base This compound This compound Pyridinoxide->this compound Isobutyl halide Isobutanol Isobutanol Isobutoxide Isobutoxide Isobutanol->Isobutoxide Base (e.g., NaH) Isobutoxide->this compound 5-Bromo-3-chloro-2-fluoropyridine

References

physicochemical properties of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-isobutoxypyridine

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctionalized heterocyclic core, featuring bromine, chlorine, and isobutoxy moieties, offers multiple reaction sites for constructing more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and process chemists to enable efficient reaction design, optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the core physicochemical and spectroscopic properties of this compound. We will delve into its structural and spectroscopic characteristics, solubility profile, and the analytical methodologies required for its reliable characterization. The insights presented herein are synthesized from available experimental data and predictive principles derived from structurally analogous compounds, offering a field-proven perspective on handling and utilizing this versatile chemical building block.

Core Chemical and Physical Properties

The foundational properties of a compound dictate its behavior in both reactive and non-reactive systems. For this compound, its identity is established by its unique combination of atoms and their arrangement, which in turn governs its physical state, molecular weight, and other bulk properties.

PropertyValueSource
CAS Number 1289093-31-7[1][2]
Molecular Formula C₉H₁₁BrClNO[2][3]
Molecular Weight 264.55 g/mol [2]
IUPAC Name This compound-
Appearance Colorless oil[1]
Purity (Typical) ≥97%[2]
Boiling Point Data not available; predicted to be >250 °C[4]
Melting Point Not applicable (liquid at room temp.)-
Density Data not available; predicted ~1.49 g/cm³[4]

Note: Predicted values are based on structurally similar compounds and should be confirmed experimentally.

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy The proton NMR spectrum offers a direct view of the hydrogen atoms in the molecule. Experimental data for this compound has been reported as follows.[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
8.06Doublet (d)2.21HH-6 (Pyridine)Deshielded by the adjacent electronegative nitrogen atom.
7.74Doublet (d)2.21HH-4 (Pyridine)Meta-coupled to H-6, shifted downfield by adjacent halogens.
4.11Doublet (d)6.72H-OCH₂-Methylene protons adjacent to the pyridine ring oxygen.
2.12Doublet of pentets (dp)13.4, 6.71H-CH(CH₃)₂Methine proton of the isobutyl group, split by both the -OCH₂ and methyl protons.
1.03Doublet (d)6.76H-CH(CH₃)₂Diastereotopic methyl protons of the isobutyl group.

¹³C NMR Spectroscopy While experimental ¹³C NMR data is not widely published, a predicted spectrum can be derived based on the known effects of substituents on the pyridine ring and by comparison with analogous structures.[5][6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162C-2Carbon attached to two electronegative atoms (N and O).
~148C-6Aromatic carbon adjacent to nitrogen, significantly downfield.
~141C-4Aromatic carbon influenced by adjacent chlorine and bromine.
~122C-3Carbon bearing the chlorine atom.
~115C-5Carbon bearing the bromine atom.
~75-OCH₂-Methylene carbon of the isobutoxy group.
~28-CH(CH₃)₂Methine carbon of the isobutyl group.
~19-CH(CH₃)₂Methyl carbons of the isobutyl group.
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and elemental composition. For halogenated compounds, the isotopic pattern is a key diagnostic feature. This compound contains one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio).[7]

This unique combination results in a characteristic isotopic cluster for the molecular ion (M⁺):

  • M peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most abundant in the cluster.

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The expected relative intensity ratio for the M : M+2 : M+4 peaks is approximately 3:4:1 . This pattern provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule. While one report noted no ionization peaks in ESI cation mode[1], this is likely due to the low basicity of the pyridine nitrogen, making it difficult to protonate. Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) would be more robust methods for analysis.

Solubility and Partitioning Behavior

The solubility of a compound is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

  • Polarity: this compound is a moderately polar molecule. The pyridine ring and halogen atoms contribute to its lipophilic character, while the ether linkage and nitrogen atom provide some polarity.

  • Solubility Profile:

    • High Solubility: Expected in common non-polar and moderately polar organic solvents such as hexanes, ethyl acetate, dichloromethane (DCM), and ethers.[1][8]

    • Low Solubility: Expected to have very low solubility in water due to the dominant hydrophobic character of the isobutyl group and the halogenated aromatic ring.[8]

This solubility profile makes it well-suited for standard workup procedures involving liquid-liquid extraction between an aqueous phase and an immiscible organic solvent like ether or ethyl acetate.[1]

Synthetic Pathway Overview

The most direct synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. The causality behind this choice is the high reactivity of a fluoro-substituted pyridine towards nucleophilic attack, which allows for milder reaction conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 5-Bromo-3-chloro-2-fluoropyridine Process Nucleophilic Aromatic Substitution (SₙAr) R1->Process R2 2-Methyl-1-propanol (Isobutanol) R2->Process Solvent DMSO Solvent->Process Base Cs₂CO₃ Base->Process Temp 90 °C Temp->Process Product This compound Process->Product

Caption: Synthesis workflow for this compound.

The reaction proceeds by adding cesium carbonate (Cs₂CO₃) as a base to a solution of 5-bromo-3-chloro-2-fluoropyridine and isobutanol in a polar aprotic solvent like DMSO.[1] The base deprotonates the alcohol, forming the isobutoxide nucleophile, which then displaces the highly activated fluoride atom on the pyridine ring. Heating is required to overcome the activation energy of the reaction.

Analytical Methodologies: Protocols for Quality Control

Ensuring the identity and purity of this compound requires robust analytical protocols.

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. CDCl₃ is an excellent choice as it is a good solvent for moderately polar compounds and its residual proton peak (δ ~7.26 ppm) does not typically interfere with analyte signals.[6]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are necessary for quantitative accuracy.[6]

  • Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol for HPLC-MS Purity Analysis

A reversed-phase HPLC method is ideal for assessing the purity of this compound.

Analytical_Workflow Sample Sample in Acetonitrile/Water Injection HPLC Injection (5 µL) Sample->Injection Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detector (254 nm) & Mass Spectrometer (APCI/EI) Column->Detection MobilePhase Mobile Phase Gradient: Water (A) & Acetonitrile (B) with 0.1% Formic Acid MobilePhase->Column Data Chromatogram (Purity) Mass Spectrum (Identity) Detection->Data

Caption: General workflow for HPLC-MS analysis.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~10-20 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is chosen for its excellent retention of moderately non-polar compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape by ensuring consistent ionization of any basic sites.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. A gradient is used to ensure elution of any potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm (for the aromatic ring) coupled to a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ion Source: Use APCI or EI, as ESI may be inefficient.

    • Scan Range: Scan from m/z 50 to 500 to capture the molecular ion cluster and any potential fragments.

    • Analysis: Confirm the retention time of the main peak and verify the presence of the characteristic M, M+2, M+4 isotopic cluster in its mass spectrum. Purity is calculated from the relative peak area in the UV chromatogram.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care. While specific toxicity data is not available, data from analogous compounds suggests it should be treated as potentially harmful.[5][9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate whose effective use is underpinned by a thorough understanding of its physicochemical properties. This guide has detailed its core identity, comprehensive spectroscopic profile (including experimental ¹H NMR and predicted ¹³C NMR), and expected mass spectrometric behavior, highlighting the critical M:M+2:M+4 isotopic signature. Its solubility characteristics favor standard organic chemistry workflows. By employing the detailed analytical protocols for NMR and HPLC-MS provided, researchers and drug development professionals can confidently verify the identity, purity, and quality of this compound, ensuring the integrity and success of their synthetic endeavors.

References

An In-depth Technical Guide to 5-Bromo-3-chloro-2-isobutoxypyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-chloro-2-isobutoxypyridine, a halogenated and ether-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines the compound's key physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and discusses its spectroscopic characterization. Furthermore, it delves into the potential applications of this molecule as a versatile building block in the development of novel therapeutic agents. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and effectively utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in the realm of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, make it an invaluable pharmacophore. Strategic substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

Halogenated pyridines, in particular, have garnered considerable attention in drug design. The introduction of halogen atoms can significantly modulate a compound's electronic distribution, conformation, and metabolic profile, often leading to enhanced potency and improved pharmacokinetic properties. This compound (Figure 1) is a prime example of a multi-functionalized pyridine derivative that holds considerable promise as a versatile intermediate in the synthesis of complex bioactive molecules.

Figure 1: Chemical Structure of this compound

G compound compound G reactant1 5-Bromo-3-chloro-2-fluoropyridine product This compound reactant1->product SNA r Reaction reactant2 2-Methyl-1-propanol (Isobutanol) reactant2->product reagent Sodium Hydride (NaH) reagent->product

spectral data for 5-Bromo-3-chloro-2-isobutoxypyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-3-chloro-2-isobutoxypyridine

This document provides a comprehensive technical overview of the spectroscopic characterization of this compound (CAS No. 1289093-31-7), a substituted pyridine derivative relevant in the fields of pharmaceutical and agrochemical research. As a novel chemical entity, understanding its structural features through modern analytical techniques is paramount for quality control, reaction monitoring, and mechanism-of-action studies. This guide synthesizes available experimental data with established spectroscopic principles to offer a robust analytical profile of the target molecule, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a densely functionalized aromatic core. The pyridine ring is substituted with two halogen atoms (bromine and chlorine) and an isobutoxy ether group. This unique combination of substituents dictates a distinct electronic and structural environment, which is reflected in its spectral data. Spectroscopic analysis is essential to confirm the identity and purity of the compound after synthesis. The primary techniques discussed herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide orthogonal and complementary information to build a complete structural picture.

The molecular formula is C₉H₁₁BrClNO, and the molecular weight is approximately 264.55 g/mol [1]. The following sections will detail the experimental and predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR provides a precise map of the hydrogen atoms in a molecule. The experimental ¹H NMR data for this compound has been reported and is crucial for confirming the connectivity of the isobutoxy group and the substitution pattern on the pyridine ring[2].

Table 1: Experimental ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.06 Doublet (d) 2.2 1H H-6 (Pyridine)
7.74 Doublet (d) 2.2 1H H-4 (Pyridine)
4.11 Doublet (d) 6.7 2H -OCH₂-
2.12 Nonet (m) 6.7 1H -CH(CH₃)₂

| 1.03 | Doublet (d) | 6.7 | 6H | -CH(CH₃)₂ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The spectrum displays two distinct regions: the aromatic region (δ 7.5-8.5 ppm) and the aliphatic region (δ 1.0-4.5 ppm).

  • Aromatic Protons (H-4, H-6): The two signals in the downfield region at 8.06 and 7.74 ppm correspond to the two protons on the pyridine ring. Their doublet multiplicity indicates they are coupled to each other. The small coupling constant (J = 2.2 Hz) is characteristic of a four-bond meta-coupling (⁴J), confirming their 1,3-relationship (positions 4 and 6). The significant downfield shift is due to the deshielding effects of the electronegative nitrogen atom and halogen substituents.

  • Isobutoxy Group Protons: The signal at 4.11 ppm is a doublet, integrating to 2H, assigned to the methylene protons (-OCH₂) of the isobutoxy group. It is split by the adjacent methine proton. The methine proton (-CH) appears as a multiplet (nonet) at 2.12 ppm, split by the two adjacent methyl groups and the methylene group. The most upfield signal at 1.03 ppm is a doublet integrating to 6H, representing the two equivalent methyl groups (-CH₃), split by the single methine proton. The observed coupling constants are consistent throughout the isobutyl spin system, confirming its structural integrity.

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical TMS signal.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K). Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals and analyze the multiplicities and coupling constants.

Workflow for NMR Analysis

Caption: NMR data acquisition and processing workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~160 C-2 Attached to electronegative N and O; most downfield.
~148 C-6 Attached to N, deshielded.
~142 C-4 Deshielded by adjacent N and Br.
~125 C-3 Attached to Cl, deshielded.
~110 C-5 Attached to Br; C-Br bond effect.
~76 -OCH₂- Aliphatic carbon attached to oxygen.
~28 -CH(CH₃)₂ Aliphatic methine carbon.

| ~19 | -CH(CH₃)₂ | Aliphatic methyl carbons. |

Expertise & Experience: Predicting the ¹³C NMR Spectrum

The prediction of chemical shifts in substituted heteroaromatics is a well-established field[5]. The carbon atoms of the pyridine ring are expected to resonate between δ 110 and 160 ppm.

  • C-2: Directly bonded to both the ring nitrogen and the exocyclic oxygen, this carbon experiences the strongest deshielding effect and is predicted to be the most downfield aromatic carbon.

  • C-3, C-5: The carbons bearing the halogens will have their shifts influenced by the electronegativity and heavy atom effects of Cl and Br.

  • C-4, C-6: These carbons are influenced by their proximity to the ring nitrogen and the various substituents.

  • Isobutoxy Carbons: The chemical shifts for the isobutoxy group are predictable based on standard aliphatic values, with the oxygen-bearing methylene carbon (-OCH₂-) being the most downfield (~76 ppm).

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer. Tune the probe to the ¹³C frequency (~100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[6].

Expertise & Experience: Predicting the IR Spectrum

For this compound, the IR spectrum is expected to be dominated by vibrations from the substituted pyridine ring and the isobutoxy side chain. The vibrational frequencies of pyridine derivatives are well-documented[7][8][9].

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Pyridine ring)
2960-2850 C-H Stretch Aliphatic (Isobutyl group)
1600-1400 C=C and C=N Stretch Pyridine Ring Skeletal Vibrations
1250-1200 C-O-C Stretch Aryl-alkyl ether (asymmetric)
900-650 C-H Out-of-Plane Bend Aromatic (indicative of substitution)
~700 C-Cl Stretch Chloro-substituent

| ~600 | C-Br Stretch | Bromo-substituent |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-Cl and C-Br stretches, which are highly characteristic of the molecule as a whole.

Experimental Protocol: ATR-FTIR Data Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance vs. wavenumber is analyzed to identify characteristic absorption bands.

Diagram of IR Spectroscopy Principles

IR_Correlation cluster_regions cluster_assignments Wavenumber Wavenumber (cm⁻¹) Functional Functional Group Vibration Node_4000 4000 Node_3000 3000 Node_4000->Node_3000 Node_2000 2000 Node_3000->Node_2000 Node_1500 1500 Node_2000->Node_1500 Node_500 500 Node_1500->Node_500 Aro_CH Aromatic C-H (3100-3000) Aro_CH->Node_3000 Ali_CH Aliphatic C-H (2960-2850) Ali_CH->Node_3000 Ring_Vib Pyridine Ring (1600-1400) Ring_Vib->Node_1500 Ether_CO Ether C-O (1250-1200) Ether_CO->Node_1500 Halogen_CX C-X (Cl, Br) (700-550) Halogen_CX->Node_500

Caption: Correlation of functional groups to IR regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expertise & Experience: Predicting the Mass Spectrum

It has been reported that Electrospray Ionization (ESI), a soft ionization technique, was unsuccessful in producing observable ionization peaks for this compound[2]. This is not unusual for neutral, non-basic small molecules that are difficult to protonate. Therefore, Electron Ionization (EI) is the more appropriate technique.

The EI mass spectrum will be defined by two key features: the molecular ion cluster and the fragmentation pattern.

  • Molecular Ion (M⁺) Cluster: Due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a cluster of peaks[10][11]. The expected pattern for a molecule containing one Cl and one Br is a trio of peaks at M, M+2, and M+4.

    • M⁺: [C₉H₁₁³⁵Cl⁷⁹BrNO]⁺ = m/z 263

    • [M+2]⁺: Composed of [C₉H₁₁³⁷Cl⁷⁹BrNO]⁺ and [C₉H₁₁³⁵Cl⁸¹BrNO]⁺ = m/z 265

    • [M+4]⁺: [C₉H₁₁³⁷Cl⁸¹BrNO]⁺ = m/z 267

    • The theoretical intensity ratio for this cluster is approximately 3:4:1 . Observing this pattern is strong evidence for the presence of one chlorine and one bromine atom.

  • Fragmentation Pattern: Under high-energy EI (70 eV), the molecular ion will fragment in predictable ways. The weakest bonds are typically cleaved first.

    • Loss of Isobutyl Radical: The most likely initial fragmentation is the cleavage of the C-O bond of the ether, leading to the loss of an isobutyl radical (•C₄H₉), a stable secondary radical. This would produce a prominent fragment ion.

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen (loss of a propyl radical) is also highly probable.

    • Loss of Halogens: Subsequent fragmentation could involve the loss of Br• or Cl• radicals or the neutral molecules HBr or HCl.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z (for ³⁵Cl, ⁷⁹Br) Predicted Fragment Ion Fragmentation Pathway
263, 265, 267 [C₉H₁₁BrClNO]⁺ Molecular Ion Cluster
206, 208, 210 [C₅H₂BrClNO]⁺ Loss of isobutene (C₄H₈) via rearrangement

| 192, 194, 196 | [C₅H₃BrClNO]⁺ | Loss of isobutyl radical (•C₄H₉) |

Experimental Protocol: EI-MS Data Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with a high-energy electron beam (standardized at 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting positively charged ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted EI-MS Fragmentation Pathway

Fragmentation_Pathway MolIon Molecular Ion [M]⁺˙ m/z 263, 265, 267 Ratio ~3:4:1 Frag1 Fragment Ion m/z 192, 194, 196 MolIon->Frag1 α-cleavage Frag2 Fragment Ion m/z 206, 208, 210 MolIon->Frag2 Rearrangement Neutral1 - •C₄H₉ (Isobutyl radical) Neutral2 - C₄H₈ (Isobutene)

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. The reported ¹H NMR data confirms the precise proton environment and connectivity. While experimental ¹³C NMR, IR, and MS data are not published, reliable predictions based on established spectroscopic principles provide a robust and verifiable analytical profile. The predicted isotopic pattern in mass spectrometry is a particularly powerful diagnostic tool for confirming the presence of both bromine and chlorine. The protocols and interpretations outlined in this guide provide a comprehensive framework for the analysis of this compound, ensuring scientific integrity and reproducibility in a research and development setting.

References

Navigating the Solubility Landscape of 5-Bromo-3-chloro-2-isobutoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-3-chloro-2-isobutoxypyridine, a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development.[1] In the absence of extensive published quantitative solubility data for this specific compound, this document offers a predictive framework based on its molecular structure and physicochemical properties, alongside detailed, field-proven experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound in various organic solvent systems.

Introduction: The Significance of Substituted Pyridines and the Imperative of Solubility

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged" structure in drug design.[2] Substituted pyridines, such as this compound, offer a rich chemical space for the development of novel therapeutics. The specific substitution pattern of halogens and an alkoxy group on the pyridine ring can significantly influence the molecule's pharmacological activity, metabolic stability, and, critically, its solubility.

Solubility is a pivotal physicochemical parameter in the drug development cascade. It directly impacts a compound's bioavailability, formulation possibilities, and the feasibility of its use in various biological assays and synthetic reactions. A thorough understanding of a compound's solubility in different organic solvents is therefore not merely a technical detail but a fundamental prerequisite for its successful progression from a laboratory curiosity to a potential therapeutic candidate.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound provides key insights into its expected solubility behavior.

Figure 1: Chemical structure of this compound.

Structural Analysis:

  • Pyridine Ring: The core pyridine ring is aromatic and possesses a degree of polarity due to the presence of the nitrogen atom.

  • Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative and contribute to the molecule's polarity. However, they also increase its molecular weight and volume, which can negatively impact solubility.

  • Isobutoxy Group: The 2-isobutoxy group (-OCH₂(CH(CH₃)₂)) introduces a non-polar, aliphatic character to the molecule. This bulky, hydrophobic moiety is expected to significantly influence its solubility in non-polar organic solvents.

Predicted Solubility:

Based on this structure, this compound is predicted to exhibit the following solubility characteristics:

  • High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The presence of the isobutoxy group suggests good solubility in solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. The molecule's overall moderate polarity, arising from the pyridine nitrogen and halogen atoms, should facilitate these interactions.

  • Limited Solubility in Polar Protic Solvents: Solubility in polar protic solvents such as water, methanol, and ethanol is expected to be low. While the nitrogen atom can act as a hydrogen bond acceptor, the bulky, non-polar isobutoxy group and the two halogen substituents will likely hinder effective solvation by these solvents.

  • Low Solubility in Highly Non-Polar Solvents: In very non-polar solvents like hexanes and toluene, solubility might be moderate to good, driven by the aliphatic side chain, although the polar pyridine core might limit miscibility.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformHighGood balance of polarity to solvate the pyridine core and non-polarity for the isobutoxy group.
Ethers Tetrahydrofuran, Diethyl EtherHighModerate polarity and ability to accept hydrogen bonds.
Esters Ethyl AcetateHighModerate polarity.
Ketones AcetoneHighPolar aprotic nature.
Alcohols Methanol, EthanolLow to ModerateHydrogen bonding capability is offset by the large hydrophobic regions.
Aromatic Hydrocarbons TolueneModerateSolvation of the isobutoxy group and pyridine ring through pi-stacking.
Aliphatic Hydrocarbons HexanesLow to ModeratePrimarily driven by the isobutoxy group; the polar core limits solubility.
Polar Protic WaterVery LowThe molecule is predominantly non-polar.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, empirical determination of solubility is crucial. The following protocol outlines the widely accepted "shake-flask" method, a reliable technique for quantifying the solubility of a solid compound in a given solvent.

G cluster_0 Experimental Workflow A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess solid to solvent C 3. Phase Separation B->C Agitate at constant temperature D 4. Quantification of Solute C->D Centrifuge or filter E 5. Calculation of Solubility D->E Analyze supernatant (e.g., HPLC, UV-Vis)

Figure 2: Experimental workflow for the determination of solubility using the shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure

Part 1: Preparation of Saturated Solutions

  • Weighing the Solute: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Adding the Solvent: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Sealing: Tightly seal the vials to prevent solvent evaporation.

Part 2: Equilibration

  • Agitation: Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

  • Equilibration Time: Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment to determine the minimum time required to reach a plateau in concentration.

Part 3: Phase Separation

  • Separation of Undissolved Solid: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is highly recommended to either:

    • Centrifuge the vials and then sample the supernatant.

    • Draw the supernatant through a syringe filter directly into a clean vial.

Part 4: Quantification

  • Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Part 5: Calculation of Solubility

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of the diluted sample in mg/mL) x (Dilution factor)

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent Polarity: As discussed, the principle of "like dissolves like" is paramount. The choice of solvent with a polarity that matches the overall polarity of the solute will lead to higher solubility.

  • Crystal Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form being used in solubility studies.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion and Future Perspectives

The generation of such empirical data is a critical step in the advancement of research involving this and other novel substituted pyridines. A comprehensive understanding of solubility will undoubtedly accelerate their development in areas such as medicinal chemistry, agrochemicals, and materials science, ultimately unlocking their full potential.

References

5-Bromo-3-chloro-2-isobutoxypyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-3-chloro-2-isobutoxypyridine

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative with the molecular formula C₉H₁₁BrClNO.[1] As a halogenated, alkoxy-substituted pyridine, it serves as a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the pyridine ring, coupled with the influence of its substituents—a bulky isobutoxy group and two different halogens (bromo and chloro)—dictates its chemical behavior, stability, and, consequently, the necessary conditions for its storage and handling.

This guide provides a comprehensive overview of the stability profile of this compound. It moves beyond generic storage advice to explain the underlying chemical principles that inform best practices. For researchers, scientists, and drug development professionals, this document serves as a practical framework for ensuring the long-term integrity of this reagent, thereby safeguarding experimental reproducibility and the quality of downstream products.

Pillar 1: Chemical Stability & Potential Degradation Pathways

The stability of this compound is contingent on its susceptibility to several environmental factors. While specific degradation kinetics for this molecule are not extensively published, its structure allows us to predict potential degradation pathways based on established chemical principles for similar halogenated and alkoxy-substituted aromatic heterocycles.

Key Factors Influencing Stability:

  • Hydrolysis: The ether linkage of the isobutoxy group is a potential site for acid- or base-catalyzed hydrolysis. Under acidic conditions, protonation of the ether oxygen can lead to cleavage, yielding 2-hydroxy-5-bromo-3-chloropyridine and isobutanol. This reaction is generally slow at neutral pH but can be accelerated by strong acids or bases and elevated temperatures.

  • Oxidation: While the pyridine ring is relatively electron-deficient, the molecule can still be susceptible to strong oxidizing agents.[2] Oxidation could potentially lead to the formation of N-oxides or ring-opened products, especially under harsh conditions.

  • Photostability: Substituted pyridines can be sensitive to light.[3] UV radiation can provide the energy to initiate photochemical reactions, potentially leading to dehalogenation, rearrangement, or polymerization. Materials turning yellow upon exposure to air and light is a common observation for some pyridine derivatives.[4]

  • Thermal Stress: Excessive heat can provide the activation energy for decomposition. The specific thermal decomposition profile would need to be determined experimentally via techniques like thermogravimetric analysis (TGA).

A hypothetical overview of potential degradation pathways is presented below.

G main This compound hydrolysis Hydrolysis (Acid/Base, Heat) main->hydrolysis oxidation Oxidation (Strong Oxidants) main->oxidation photolysis Photolysis (UV Light) main->photolysis prod1 5-Bromo-3-chloro-2-hydroxypyridine + Isobutanol hydrolysis->prod1 Ether Cleavage prod2 N-Oxide Derivatives oxidation->prod2 Ring Oxidation prod3 Dehalogenated Species or Polymers photolysis->prod3 Radical Reactions

Caption: Predicted Degradation Pathways for this compound.

Pillar 2: Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and information from safety data sheets for similar molecules, a multi-tiered approach to storage is recommended to ensure maximum shelf-life and purity.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature Cool; Refrigerated (2-8°C) preferred for long-term storage.[2]Reduces the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).[2][5]Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Amber vial or stored in the dark.Protects against photolytic degradation, a common issue with substituted pyridines.[3]
Container Tightly sealed, original container.[2][3]Prevents contamination and exposure to atmospheric components. Glass is a suitable container material.[6]
Incompatibilities Segregate from strong oxidizing agents, strong acids, and bases.[2][7]Avoids direct chemical reactions that could degrade the compound.

Handling Best Practices:

  • Always handle the compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]

  • Avoid inhalation of dust or vapors and prevent contact with skin or eyes.[2][3]

  • After handling, wash hands thoroughly.[2]

  • Use spark-proof tools and avoid sources of ignition when handling large quantities, as with many organic compounds.[8][9]

Pillar 3: A Framework for Stability Assessment

To rigorously define the stability of this compound, a forced degradation study is essential. This process involves subjecting the compound to stress conditions more severe than those it would encounter during normal storage to rapidly identify potential degradation products and pathways.[10][11] This data is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without being overly complex.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) at a concentration of ~1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

Workflow for Stability-Indicating Method Development

G cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Method Validation (ICH Q2) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) generate Generate Degradation Products stress->generate inject Inject Stressed & Control Samples generate->inject hplc Develop RP-HPLC Method (e.g., C18 column, UV detection) hplc->inject validate Validate for Specificity, Linearity, Accuracy, Precision, LOD/LOQ inject->validate peak_purity Perform Peak Purity Analysis (PDA Detector) validate->peak_purity final_method Final Stability-Indicating Method peak_purity->final_method

Caption: Workflow for Developing a Stability-Indicating Analytical Method.

Recommended Analytical Technique: RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for purity and stability testing of such compounds.[13]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or λmax). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13]

For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[14]

Conclusion

While this compound is generally stable under recommended storage conditions, its molecular structure presents potential liabilities, including susceptibility to hydrolysis, oxidation, and photolysis. Adherence to stringent storage protocols—specifically, storage in a cool, dark environment under an inert atmosphere—is paramount for preserving its integrity. For applications requiring rigorous quality control, such as in pharmaceutical development, conducting a thorough forced degradation study to develop and validate a stability-indicating analytical method is not merely a recommendation but a necessity. This approach ensures the reliability of experimental outcomes and the safety and efficacy of the final products.

References

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-isobutoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-isobutoxypyridine, a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document delves into its commercial availability, synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound, identified by the CAS number 1289093-31-7 , is commercially available from a range of specialized chemical suppliers.[1] Its availability facilitates its use in research and development without the immediate need for custom synthesis.

Table 1: Prominent Suppliers of this compound

SupplierRegionNotes
Acros PharmatechGlobalOffers the compound under their product catalog.
ChemicalBookGlobalA platform listing multiple suppliers and synthesis routes.[2]
BLDpharmGlobalLists the compound and related derivatives.
GuidechemGlobalA directory of chemical suppliers, including those for this compound.
AbacipharmTechGlobalLists the compound in their catalog.

It is advisable to request certificates of analysis (CoA) from suppliers to verify purity and identity before use in experimental settings.

Physicochemical Properties and Structural Information

While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from closely related analogues, such as 5-Bromo-3-chloro-2-methoxypyridine.[3]

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C₉H₁₁BrClNOCalculated
Molecular Weight 264.54 g/mol Calculated
Appearance Likely a solid or oil at room temperatureAnalogy to similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[4]General solubility of substituted pyridines
InChI Key MWBJHRBHKGTXAP-UHFFFAOYSA-NAcros Pharmatech

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 5-Bromo-3-chloro-2-fluoropyridine, with isobutanol.[2] The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group, facilitating its displacement by the isobutoxide nucleophile.

Reaction Mechanism

The synthesis proceeds via a classic SNAr mechanism. The isobutoxide anion, generated by deprotonation of isobutanol with a suitable base, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents. The subsequent departure of the fluoride ion restores the aromaticity of the pyridine ring, yielding the final product.

sn_ar_mechanism reactant1 5-Bromo-3-chloro-2-fluoropyridine intermediate Meisenheimer Complex (Anionic Intermediate) reactant1->intermediate Nucleophilic Attack reactant2 Isobutanol + Base reactant2->intermediate product This compound intermediate->product Loss of Fluoride byproduct Fluoride Salt intermediate->byproduct

Caption: Simplified workflow of the SNAr synthesis.

Proposed Experimental Protocol

Materials:

  • 5-Bromo-3-chloro-2-fluoropyridine

  • Anhydrous isobutanol

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of anhydrous isobutanol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.

  • Cool the solution back to 0 °C and add a solution of 5-Bromo-3-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.[4]

Purification Considerations: Column chromatography is a standard method for the purification of substituted pyridines. The polarity of the eluent system should be optimized based on TLC analysis to ensure good separation of the product from any unreacted starting materials or byproducts.

Role in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The pyridine ring is considered a "privileged scaffold" due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking.

The specific substitution pattern of this compound makes it a valuable intermediate for several reasons:

  • Multiple Functionalization Points: The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position.

  • Modulation of Physicochemical Properties: The chloro and isobutoxy groups influence the lipophilicity, electronic properties, and metabolic stability of the molecule. The isobutoxy group, in particular, can enhance solubility and modulate the pharmacokinetic profile of a potential drug candidate.

  • Scaffold for Library Synthesis: The ability to selectively functionalize the pyridine ring at multiple positions makes this compound an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening.

While specific therapeutic applications of this compound are not yet widely reported in the public domain, its structural motifs are found in compounds investigated for a range of diseases. The development of novel kinase inhibitors, antivirals, and central nervous system agents often relies on highly functionalized heterocyclic cores like this one.

applications start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling Suzuki, Stille, etc. modification Further Functionalization coupling->modification library Diverse Chemical Library modification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role as a building block in drug discovery.

Safety and Handling

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its versatile functionality allows for the creation of diverse molecular architectures, making it a valuable tool for the discovery and development of novel therapeutic agents. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions and to verify its purity before use. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their drug discovery programs.

References

Unlocking the Therapeutic Potential of 5-Bromo-3-chloro-2-isobutoxypyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The unique electronic properties and synthetic tractability of the pyridine nucleus make it a "privileged scaffold" in drug design.[4] This guide focuses on a specific, yet largely unexplored, derivative: 5-Bromo-3-chloro-2-isobutoxypyridine. The strategic placement of halogen atoms and an alkoxy group on the pyridine ring suggests the potential for novel pharmacological activities. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols to evaluate the therapeutic promise of this compound and its analogs.

Synthesis and Chemical Properties: Crafting the Core Moiety

The synthesis of this compound is a crucial first step in exploring its biological potential. A reliable synthetic route allows for the production of the core compound and provides a foundation for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Detailed Synthesis Protocol for this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor.[5]

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of 5-bromo-3-chloro-2-fluoropyridine (1 equivalent) and 2-methylpropan-1-ol (3 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add cesium carbonate (Cs2CO3) (3 equivalents).

  • Heat the reaction mixture to 90°C and stir for 3-10 hours under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.[6]

Chemical Properties:

PropertyValue
Molecular FormulaC9H11BrClNO
Molecular Weight264.55 g/mol
AppearanceColorless oil
CAS Number1289093-31-7

Potential Biological Activities and Mechanisms of Action: A Landscape of Therapeutic Possibilities

While direct biological data for this compound is scarce, the extensive literature on substituted pyridines allows for the formulation of well-grounded hypotheses regarding its potential therapeutic applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous pyridine derivatives have demonstrated significant anticancer activity.[7][8] The presence of halogens on the pyridine ring can enhance cytotoxic effects.[9] The isobutoxy group may influence the compound's lipophilicity, thereby affecting its ability to cross cell membranes and interact with intracellular targets.

Potential Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases.[10][11] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The 2-aminopyridine moiety, structurally related to the 2-alkoxy group in our target compound, is a common feature in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[12]

graph "Kinase Signaling Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

"Growth Factor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor Tyrosine Kinase (RTK)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Signaling Cascade (e.g., RAS-RAF-MEK-ERK)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transcription Factors" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene Expression" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Cell Proliferation, Survival" [fillcolor="#202124", fontcolor="#FFFFFF"]; "this compound Derivative" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=bold, color="#EA4335"];

"Growth Factor" -> "Receptor Tyrosine Kinase (RTK)"; "Receptor Tyrosine Kinase (RTK)" -> "Signaling Cascade (e.g., RAS-RAF-MEK-ERK)"; "Signaling Cascade (e.g., RAS-RAF-MEK-ERK)" -> "Transcription Factors"; "Transcription Factors" -> "Gene Expression"; "Gene Expression" -> "Cell Proliferation, Survival"; "this compound Derivative" -> "Receptor Tyrosine Kinase (RTK)" [label=" Inhibition", fontcolor="#EA4335", style=dashed, color="#EA4335"]; }

A generic kinase signaling pathway potentially targeted by pyridine derivatives.
Antibacterial Activity: Combating Microbial Resistance

Heterocyclic compounds, including pyridines, are a rich source of novel antibacterial agents.[13][14] The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new chemical entities with unique mechanisms of action. Halogenated substituents on aromatic rings are known to often enhance antimicrobial activity.[15]

Potential Mechanism of Action:

The mechanism of action of pyridine-based antibacterials can be diverse, including:

  • Inhibition of essential enzymes involved in bacterial metabolism.

  • Disruption of the bacterial cell membrane integrity.

  • Interference with DNA replication or protein synthesis.

Experimental Protocols for Biological Evaluation: A Roadmap to Discovery

To empirically determine the biological activity of this compound derivatives, a systematic approach employing a series of in vitro assays is essential.

In Vitro Anticancer Assays
graph "Anticancer Assay Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];

"Compound Synthesis & Purification" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary Cytotoxicity Screening (MTT Assay)" [fillcolor="#FBBC05", fontcolor="#202124"]; "IC50 Determination" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Secondary Assays (e.g., Cell Cycle Analysis)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mechanism of Action Studies" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Compound Synthesis & Purification" -> "Primary Cytotoxicity Screening (MTT Assay)"; "Primary Cytotoxicity Screening (MTT Assay)" -> "IC50 Determination"; "IC50 Determination" -> "Secondary Assays (e.g., Cell Cycle Analysis)"; "Secondary Assays (e.g., Cell Cycle Analysis)" -> "Mechanism of Action Studies"; }

Workflow for in vitro anticancer evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[16]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Assays
graph "Antibacterial Assay Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

"Compound Synthesis & Purification" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Broth Microdilution Assay" [fillcolor="#FBBC05", fontcolor="#202124"]; "MIC Determination" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MBC Determination" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mechanism of Action Studies" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Compound Synthesis & Purification" -> "Broth Microdilution Assay"; "Broth Microdilution Assay" -> "MIC Determination"; "MIC Determination" -> "MBC Determination"; "MBC Determination" -> "Mechanism of Action Studies"; }

Workflow for in vitro antibacterial evaluation.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to the mid-logarithmic phase and dilute to a standardized concentration.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Derivative 110.515.2
Derivative 25.28.7
Doxorubicin0.81.1

Table 2: Hypothetical In Vitro Antibacterial Activity of this compound Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 11632
Derivative 2816
Ciprofloxacin0.50.25

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyridine derivatives, it is plausible that this compound and its analogs may possess significant anticancer and antibacterial activities. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear path for researchers to systematically investigate this potential.

Future research should focus on:

  • Synthesis of a diverse library of analogs: Modifying the substituents at the 2, 3, and 5 positions of the pyridine ring will be crucial for establishing structure-activity relationships.

  • In-depth mechanistic studies: For active compounds, elucidating the precise molecular targets and mechanisms of action will be essential for further development.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.

The exploration of novel chemical entities like this compound is vital for the continued advancement of medicine and the discovery of next-generation therapies.

References

Methodological & Application

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Coupling of 5-Bromo-3-chloro-2-isobutoxypyridine

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly within the pharmaceutical industry, for the construction of complex molecular architectures and active pharmaceutical ingredients.[3][4]

This application note provides a detailed protocol and technical insights for the Suzuki coupling of this compound, a heterocyclic building block of significant interest. This substrate features two distinct halogen atoms, offering a valuable platform for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[5] This inherent reactivity difference allows for the selective coupling at the more labile C-Br bond at the 5-position while leaving the C-Cl bond at the 3-position intact for subsequent transformations. Understanding and controlling this chemoselectivity is paramount for the strategic synthesis of polysubstituted pyridines.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki coupling proceeds through a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7][8]

  • Oxidative Addition : This is often the rate-determining step of the cycle.[1][2] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), breaking the C-Br bond and forming a new organopalladium(II) intermediate.

  • Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the organoboron compound by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic group with the halide on the palladium complex.[1][10][11]

  • Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center.[1][8] This forms the desired carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)L_n-X] Pd0->OxAdd Oxidative Addition (R¹-X) Trans [R¹-Pd(II)L_n-R²] OxAdd->Trans Transmetalation (R²-B(OR)₂)⁻ Trans->Pd0 Reductive Elimination (R¹-R²) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the selective Suzuki coupling at the 5-position of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment
  • Substrates : this compound, Arylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base : Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvents : Anhydrous, degassed 1,4-dioxane (or toluene, THF) and degassed water[1][8][12]

  • Equipment : Schlenk flask or reaction vial, magnetic stir bar, condenser, heating mantle or oil bath, inert gas supply (Argon or Nitrogen), standard laboratory glassware, silica gel for chromatography, TLC plates.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water. The total volume should be sufficient to create a solution of approximately 0.1 M with respect to the limiting reagent.

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-aryl-3-chloro-2-isobutoxypyridine product.[3][14]

Experimental_Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat and Stir (80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Work-up (Quench, Extract, Dry) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for Suzuki coupling.

Optimization and Data Presentation

The success of a Suzuki coupling reaction often hinges on the careful selection of its components. The following table summarizes key parameters that can be adjusted to optimize the reaction for yield and purity.

ParameterTypical ExamplesRationale & Optimization Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source.
Ligand PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and modulates its reactivity.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of less reactive aryl chlorides.[9][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base is critical for activating the boronic acid.[1][10] The choice of base can influence reaction rate and prevent side reactions; inorganic bases are most common.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA biphasic solvent system is common, with the aqueous phase dissolving the inorganic base and the organic phase dissolving the substrates and catalyst.[6] The choice can affect solubility and reaction temperature.
Temperature 60 - 110 °CHigher temperatures are often required for the activation of more stable C-X bonds, such as C-Cl.[5]
Troubleshooting & Key Considerations
  • Chemoselectivity : As noted, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position. Standard Suzuki conditions should favor mono-coupling at the C-Br position. To engage the C-Cl bond, more forcing conditions and specialized catalyst systems designed for C-Cl activation would be necessary.[5][15]

  • Protodeboronation : This is a common side reaction where the boronic acid is hydrolyzed back to the corresponding arene, reducing the yield.[6] This can be minimized by using a slight excess of the boronic acid, ensuring an oxygen-free environment, and choosing an appropriate base.

  • Homocoupling : The coupling of two boronic acid molecules can occur, forming a biaryl byproduct.[3] This is often minimized by the slow addition of reagents or by using precise stoichiometry.

References

synthesis of novel heterocycles from 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocycles from 5-Bromo-3-chloro-2-isobutoxypyridine

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, pyridine scaffolds are foundational motifs present in a vast array of therapeutic agents. The strategic placement of multiple, orthogonally reactive functional groups on this core allows for the systematic and diverse elaboration of molecular architecture. This compound emerges as a particularly valuable starting material, offering three distinct points for chemical modification. The differential reactivity of the C5-bromine and C3-chlorine atoms in metal-catalyzed cross-coupling reactions provides a powerful handle for regioselective synthesis. The 2-isobutoxy group not only serves to modulate the electronic properties of the ring but can also be a site for later-stage modification.

This guide provides an in-depth exploration of synthetic pathways originating from this compound to construct novel, complex heterocyclic systems. We will delve into the mechanistic rationale behind key transformations, including palladium-catalyzed cross-coupling reactions, and provide detailed, field-tested protocols for their execution. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this versatile building block in the creation of next-generation chemical entities.

Part 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] A key principle governing the functionalization of this compound is the differential reactivity of the carbon-halogen bonds. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[3][4] This inherent reactivity difference allows for the selective arylation or vinylation at the C5 position while leaving the C3-chloro substituent intact for subsequent transformations.

Causality in Protocol Design: Catalyst, Base, and Solvent Selection

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of its components.

  • Palladium Catalyst System: The choice of palladium source and ligand is critical. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, which are reduced in situ to the active Pd(0) species. The ligand stabilizes the Pd(0) center, facilitates oxidative addition, and promotes reductive elimination. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed for coupling with less reactive aryl chlorides, but for the more reactive C-Br bond, standard ligands like PPh₃ or bidentate ligands can be effective.[1][4]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence reaction rate and prevent side reactions like protodeboronation.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Suzuki_Workflow start 5-Bromo-3-chloro- 2-isobutoxypyridine reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst & Ligand Base (e.g., K2CO3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product 5-Aryl-3-chloro- 2-isobutoxypyridine purification->product

Caption: Workflow for selective Suzuki-Miyaura coupling at the C5 position.

Experimental Protocol: Selective C5-Arylation
  • Reagent Preparation: To a 25 mL Schlenk flask, add this compound (1.0 mmol, 279.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345.5 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (1.5 mL) via syringe. The solvents should be degassed prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 5-aryl-3-chloro-2-isobutoxypyridine product.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9092
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9088
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10075
42-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085

Part 2: Constructing C-N Bonds via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] Similar to the Suzuki coupling, this reaction proceeds with high regioselectivity at the C5-bromo position of the starting material. This transformation is invaluable for installing a wide range of nitrogen-containing functional groups, including primary and secondary amines, anilines, and N-heterocycles, which are prevalent in pharmacologically active molecules.

Mechanistic Considerations and Protocol Optimization

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, particularly for sensitive substrates.[7][8]

  • Ligand Choice: The ligand is arguably the most critical component. For C-N bond formation, sterically hindered, electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos have proven highly effective in promoting the reductive elimination step, which is often challenging.[8][9] These ligands accelerate the reaction and allow for the coupling of a broader range of amines under milder conditions.

Buchwald_Workflow start 5-Bromo-3-chloro- 2-isobutoxypyridine reaction Buchwald-Hartwig Amination start->reaction reagents Amine (R2NH) Pd Pre-catalyst Phosphine Ligand Base (e.g., NaOtBu) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product 5-(Amino)-3-chloro- 2-isobutoxypyridine purification->product

Caption: General workflow for selective Buchwald-Hartwig amination.

Experimental Protocol: Selective C5-Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Catalyst and Ligand: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add this compound (1.0 mmol, 279.5 mg), the desired amine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 5-amino-3-chloro-2-isobutoxypyridine derivative.

Part 3: Tandem Reactions for Fused Heterocycle Synthesis

The true synthetic power of this compound is realized when the initial cross-coupling products are used as intermediates for constructing more complex, fused heterocyclic systems. This section details a strategy to synthesize furopyridines, a class of heterocycles with significant biological and photophysical properties.[10][11]

Strategy: Sonogashira Coupling Followed by Intramolecular Cyclization

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to install an alkyne at the C5 position.[12][13] This reaction is also palladium-catalyzed and typically uses a copper(I) co-catalyst. When an alkyne bearing a nucleophilic group (e.g., a hydroxyl group in propargyl alcohol) is used, the resulting product is primed for a subsequent intramolecular cyclization reaction to form a new ring.

Furopyridine_Synthesis start 5-Bromo-3-chloro- 2-isobutoxypyridine sonogashira Sonogashira Coupling (Propargyl Alcohol, Pd/Cu catalyst, Base) start->sonogashira intermediate Alkynyl alcohol intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (e.g., Base-mediated) intermediate->cyclization product Substituted Furo[3,2-b]pyridine cyclization->product

Caption: Tandem Sonogashira-cyclization strategy for furopyridine synthesis.

Experimental Protocol: Synthesis of a Furo[3,2-b]pyridine Derivative

Step A: Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 mmol, 279.5 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir for 10 minutes, then add propargyl alcohol (1.5 mmol, 0.087 mL) dropwise.

  • Reaction: Stir the reaction at room temperature for 8 hours. Monitor by TLC.

  • Workup: Upon completion, filter the mixture through Celite and concentrate the filtrate. Dilute with ethyl acetate, wash with saturated NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate to give the crude alkynyl alcohol intermediate, which can often be used in the next step without further purification.

Step B: Base-Mediated Intramolecular Cyclization

  • Setup: Dissolve the crude intermediate from Step A in anhydrous DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add potassium tert-butoxide (1.2 mmol, 134.6 mg) in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. The reaction involves a nucleophilic attack of the alkoxide onto the alkyne, followed by tautomerization.

  • Workup: Cool the reaction, pour it into ice-water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final furo[3,2-b]pyridine product.

Conclusion

This compound stands as a premier building block for the synthesis of diverse and novel heterocyclic structures. The predictable regioselectivity of its halogen atoms under palladium catalysis allows for a modular and strategic approach to molecular design. By mastering cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, chemists can readily access a wide array of functionalized pyridine intermediates. Furthermore, the application of these intermediates in tandem or domino reaction sequences, as demonstrated by the synthesis of furopyridines, unlocks pathways to complex, fused-ring systems of high value to the pharmaceutical and materials science industries. The protocols and strategies outlined herein provide a robust framework for researchers to explore the rich chemical space accessible from this versatile scaffold.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-3-chloro-2-isobutoxypyridine

In the landscape of modern medicinal chemistry and materials science, polysubstituted pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The compound this compound (CAS 1289093-31-7) emerges as a highly valuable and versatile building block. Its utility is rooted in the presence of two distinct halogen atoms—bromine and chlorine—at the C5 and C3 positions, respectively. This differential halogenation provides a strategic advantage for chemists, enabling sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[3]

The C-Br bond is inherently more reactive than the C-Cl bond towards oxidative addition to a Palladium(0) center, a disparity that can be exploited to introduce a diverse array of substituents in a controlled, stepwise manner. This guide provides an in-depth exploration of the key palladium-catalyzed reactions applicable to this substrate, offering both mechanistic insights and field-proven laboratory protocols for researchers engaged in complex molecule synthesis.

The Principle of Chemoselectivity: A Tale of Two Halogens

The success of any synthetic strategy involving this compound hinges on understanding and controlling the chemoselectivity of the cross-coupling reaction. The observed selectivity for the C5-Br bond over the C3-Cl bond is governed by fundamental chemical principles.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of reactivity in palladium-catalyzed cross-couplings is the strength of the carbon-halogen bond. The C-Br bond (approx. 70-72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 83-84 kcal/mol). This lower BDE facilitates the rate-determining oxidative addition step of the catalytic cycle at the C-Br bond under milder conditions.[4]

  • Ligand Effects: While the intrinsic BDE difference provides a strong basis for selectivity, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can further tune the catalyst's reactivity. Bulky, electron-rich ligands can enhance the rate of oxidative addition, often allowing for the coupling of less reactive chlorides, but typically a significant temperature or catalyst loading differential is still required to overcome the inherent C-Br/C-Cl reactivity gap.[5][6] For most standard conditions, the reaction will overwhelmingly favor the C5 position.

This inherent reactivity difference allows for a powerful synthetic approach: an initial cross-coupling reaction is performed at the C5-bromo position, followed by a second, distinct coupling reaction at the C3-chloro position, often under more forcing conditions.

G cluster_workflow Sequential Cross-Coupling Workflow Start 5-Bromo-3-chloro- 2-isobutoxypyridine Step1 Step 1: Selective Coupling at C5-Br (e.g., Suzuki, Sonogashira, etc.) Standard Conditions Start->Step1 Intermediate 5-Substituted-3-chloro- 2-isobutoxypyridine Step1->Intermediate Step2 Step 2: Coupling at C3-Cl (e.g., Buchwald-Hartwig, Suzuki, etc.) Forcing Conditions / Specialized Catalyst Intermediate->Step2 Product C3, C5-Disubstituted 2-isobutoxypyridine Step2->Product

Figure 1. A generalized workflow for the sequential functionalization of this compound.

The Palladium Catalytic Cycle: A Unifying Mechanism

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7] Understanding this cycle is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine substrate, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig/Heck): The coupling partner (e.g., an organoboron compound, amine, or alkyne) coordinates to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

G cluster_cycle General Pd Cross-Coupling Cycle Pd0 Pd(0)Ln (Active Catalyst) PdII_Aryl Aryl-Pd(II)-X (Ln) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupled Aryl-Pd(II)-R (Ln) PdII_Aryl->PdII_Coupled Transmetalation / Ligand Exchange (+ R-M or Nu-H) PdII_Coupled->Pd0 Reductive Elimination Product Ar-R PdII_Coupled->Product

Figure 2. The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures.[8][9] The reaction typically proceeds selectively at the C5-bromo position under standard conditions.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be sparged with inert gas for 15-20 minutes to remove dissolved oxygen.

    • Rationale: Water is essential for the base to activate the boronic acid for transmetalation.[8] An oxygen-free environment is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the 5-aryl-3-chloro-2-isobutoxypyridine product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O95685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100880-90
3-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001275-85

Table 1. Representative conditions for selective Suzuki-Miyaura coupling at the C5-position.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[10][11][12] This reaction can be directed to either the C5-Br or C3-Cl position by tuning the reaction conditions.

Protocol 5.1: Selective Buchwald-Hartwig Amination at the C5-Position

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line

Procedure:

  • Vessel Preparation: In a glovebox, add NaOtBu (1.4 eq) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

    • Rationale: Bulky, electron-rich phosphine ligands like XPhos are crucial for facilitating both the oxidative addition and the final reductive elimination step, leading to higher yields and broader substrate scope.[13] Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine for coordination to the palladium center.[14]

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C.

  • Monitoring: Monitor by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the desired 5-amino-3-chloro-2-isobutoxypyridine.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11080-90
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10075-85
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF8080-95

Table 2. Representative conditions for selective Buchwald-Hartwig amination.

Application Protocol: Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl-alkynes, which are important intermediates for constructing more complex molecules and conjugated materials.[15][16]

Protocol 6.1: Selective Sonogashira Coupling at the C5-Position

Materials:

  • This compound

  • Terminal Alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous)

  • THF or Toluene (Anhydrous)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF (or Toluene) followed by the amine base (e.g., TEA, used as both base and solvent in some cases). Add the terminal alkyne (1.5 eq) via syringe.

    • Rationale: The copper(I) salt acts as a co-catalyst, forming a copper(I) acetylide intermediate that undergoes transmetalation with the Pd(II) complex more readily than the alkyne itself.[15] The amine base is required to neutralize the HBr generated during the reaction.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitoring: Monitor by TLC or LC-MS (typically complete in 2-8 hours).

  • Workup: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and then brine. The aqueous washes may contain copper salts, which can be removed by washing with a dilute ammonium hydroxide solution.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the 5-alkynyl-3-chloro-2-isobutoxypyridine.

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF4085-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene6080-90
1-HexynePd(OAc)₂ (2)/P(t-Bu)₃ (4)None (Cu-free)Cs₂CO₃Dioxane8070-80

Table 3. Representative conditions for selective Sonogashira coupling.

References

protocol for lithiation of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Lithiation of 5-Bromo-3-chloro-2-isobutoxypyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the regioselective lithiation of this compound, a versatile heterocyclic building block. Polysubstituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1] Their synthesis often relies on precise functionalization, where lithiation serves as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. This protocol details the mechanistic considerations for achieving high regioselectivity, focusing on the competition between directed ortho-metalation (DoM) and halogen-metal exchange. We present a robust, field-proven procedure for performing a selective bromine-lithium exchange at the C-5 position, followed by electrophilic quenching. Safety protocols for handling pyrophoric organolithium reagents are extensively covered to ensure safe and reproducible execution.

Mechanistic Insights and Strategy for Regioselectivity

The functionalization of the pyridine ring in this compound presents a classic challenge in regioselectivity. The outcome of the lithiation is dictated by a competition between two primary pathways: deprotonation of an acidic ring proton (metalation) and halogen-lithium exchange.

Analysis of Potential Reaction Pathways
  • Directed ortho-Metalation (DoM): The 2-isobutoxy group is a potent Directed Metalation Group (DMG).[1][2] DMGs function by coordinating the lithium reagent, thereby lowering the kinetic barrier to deprotonation at an adjacent (ortho) position.[1] In this substrate, the C-3 position is blocked by a chloro substituent. While lithiation at the C-4 position is known for some 3-substituted pyridines, it is generally less favored than halogen exchange when a bromine atom is present.[3][4] Lithium amide bases like lithium diisopropylamide (LDA), which are more sterically hindered and less prone to exchange, are typically used to favor deprotonation.[1][5]

  • Halogen-Lithium Exchange: This is an extremely rapid, kinetically controlled process, especially at low temperatures.[6] The reaction rate follows the trend I > Br > Cl.[7] In the target molecule, the bromine atom at C-5 is significantly more susceptible to exchange with an alkyllithium reagent than the chlorine atom at C-3. This pathway is generally much faster than the deprotonation of an aromatic C-H bond, making it the most probable reaction course when using reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[6][7]

Strategic Choice for C-5 Lithiation

Based on the kinetic profiles, a bromine-lithium exchange at the C-5 position is the most predictable and selective pathway when using an alkyllithium reagent at cryogenic temperatures (-78 °C). This strategy reliably generates the 5-lithio-3-chloro-2-isobutoxypyridine intermediate, which can then be trapped with a suitable electrophile.

dot digraph "Lithiation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

sub [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

sub_nBuLi [label="+ n-BuLi\nTHF, -78 °C", shape=plaintext, fontcolor="#202124"];

sub -> sub_nBuLi [arrowhead=none];

sub_nBuLi -> path1_node [label=" Halogen-Lithium Exchange\n (Major Pathway, Kinetically Favored)", color="#34A853", fontcolor="#34A853"]; sub_nBuLi -> path2_node [label=" Directed ortho-Metalation (DoM)\n (Minor Pathway)", color="#EA4335", fontcolor="#EA4335"];

path1_node [label="Intermediate A\n(5-Lithio)", fillcolor="#E6F4EA", fontcolor="#202124"]; path2_node [label="Intermediate B\n(4-Lithio)", fillcolor="#FCE8E6", fontcolor="#202124"];

path1_node -> prod1 [label="+ E⁺", color="#4285F4"]; path2_node -> prod2 [label="+ E⁺", color="#4285F4"];

prod1 [label="C-5 Functionalized Product", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; prod2 [label="C-4 Functionalized Product", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; } केंद Caption: Competing pathways for the lithiation of the substrate.

Safety First: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[8][10]

  • Inert Atmosphere: All operations must be conducted in a certified fume hood under a positive pressure of an inert gas (Nitrogen or Argon).[11][12] Ensure all glassware is oven- or flame-dried and assembled while hot under vacuum, then backfilled with inert gas.

  • Reagent Transfer: Use proper air-sensitive techniques. For small scales (≤25 mL), use a clean, dry, gas-tight syringe with a Luer-lock.[9] For larger scales, cannula transfer is recommended.[9] Never draw pyrophoric reagents into a syringe with a volume less than double the required amount to avoid pulling the plunger out.[13]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) readily accessible. Have beakers of dry sand and dry ice within the fume hood.[11][13] The dry ice can be used to abort a reaction by quenching excess reagent, while sand can smother a small fire.[9][13] Never use water on an organolithium fire.[10]

  • Workup and Quenching: Be aware that quenching is highly exothermic and generates flammable gases (e.g., butane).[14] Perform quenches slowly at low temperatures. A detailed quenching protocol for residual reagents is provided in Section 3.3.

Detailed Experimental Protocol

This protocol describes the selective bromine-lithium exchange at the C-5 position of this compound and subsequent quenching with an electrophile (N,N-Dimethylformamide, DMF, is used as an example).

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%VariousEnsure it is dry.[15]
n-Butyllithium (1.6 M in hexanes)Reagent GradeSigma-AldrichPyrophoric. Titrate before use for accurate molarity.[9]
Anhydrous Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse from a freshly opened bottle or a solvent purification system.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichStore over molecular sieves.
Saturated Aqueous NH₄ClACS Grade-Used for quenching the reaction.
Diethyl Ether (or EtOAc)ACS Grade-For extraction.
Brine (Saturated Aqueous NaCl)ACS Grade-For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying the organic layer.
Oven-dried round-bottom flasks & stir bars--
Gas-tight syringes and needles--
Inert gas line (N₂ or Ar) with bubbler--
Low-temperature thermometer--
Dry ice / Acetone bath--To maintain -78 °C.
Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="Start: Prepare Dry Glassware\nand Reagents", shape=ellipse, fillcolor="#E8F0FE"]; setup [label="1. Assemble reaction flask under\ninert gas (N₂ or Ar)."]; dissolve [label="2. Dissolve substrate in\nanhydrous THF."]; cool [label="3. Cool solution to -78 °C\n(Dry Ice/Acetone Bath)."]; add_buli [label="4. Add n-BuLi solution dropwise\nmaintaining T < -70 °C."]; stir [label="5. Stir for 45-60 min at -78 °C\nfor complete exchange."]; quench [label="6. Add electrophile (e.g., DMF)\ndropwise at -78 °C."]; warm [label="7. Allow reaction to slowly\nwarm to 0 °C."]; workup [label="8. Quench with sat. aq. NH₄Cl\nand perform aqueous workup."]; isolate [label="9. Extract, dry, and concentrate\nthe organic phase."]; purify [label="10. Purify the crude product\n(e.g., column chromatography)."]; end [label="End: Characterize Product", shape=ellipse, fillcolor="#E8F0FE"];

start -> setup; setup -> dissolve; dissolve -> cool; cool -> add_buli; add_buli -> stir; stir -> quench; quench -> warm; warm -> workup; workup -> isolate; isolate -> purify; purify -> end; } केंद Caption: Step-by-step experimental workflow for the lithiation protocol.

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet connected to a bubbler. Maintain a positive flow of inert gas throughout the procedure.

  • Substrate Preparation: To the flask, add this compound (1.0 eq). Evacuate and backfill the flask with inert gas three times. Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. Critically, monitor the internal temperature and ensure it does not rise above -70 °C. A transient yellow or orange color may be observed upon addition.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 45-60 minutes to allow the bromine-lithium exchange to proceed to completion.

  • Electrophilic Quench: Slowly add the chosen electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for another 30 minutes.

  • Warming and Workup: Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine.[14] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired functionalized pyridine.

Protocol for Quenching Excess Reagents

Any unused organolithium reagent or contaminated glassware must be quenched safely.[16]

  • Under an inert atmosphere, rinse any contaminated glassware (syringes, needles) with an inert solvent like heptane or toluene and transfer the rinsate to a separate flask containing the same solvent.[13][16]

  • Cool this flask in an ice bath.

  • Slowly and dropwise, add a less reactive alcohol like isopropanol until gas evolution ceases.[16]

  • Next, slowly add methanol to ensure all reactive material is consumed.[16]

  • Finally, slowly add water to complete the quench.[14][16] The resulting mixture can then be disposed of according to institutional guidelines.

References

Application of 5-Bromo-3-chloro-2-isobutoxypyridine in Agrochemical Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Agrochemicals

The pyridine ring is a cornerstone in the molecular architecture of numerous modern agrochemicals, including insecticides, fungicides, and herbicides. Its unique electronic properties and ability to be functionalized at various positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. 5-Bromo-3-chloro-2-isobutoxypyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex agrochemical active ingredients. The strategic placement of bromo, chloro, and isobutoxy groups on the pyridine scaffold offers multiple reaction sites for the construction of intricate molecular frameworks, particularly for the synthesis of pyridylpyrazole insecticides. This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on detailed reaction protocols and the underlying chemical principles.

Core Application: Synthesis of N-Pyridylpyrazole Insecticides

A significant application of this compound is in the synthesis of N-pyridylpyrazole insecticides. This class of insecticides, which includes commercially important products, acts on the insect's nervous system, offering potent and selective control of a wide range of pests. The synthesis of these complex molecules often involves the coupling of a substituted pyrazole with a functionalized pyridine. This compound is a key precursor to the pyridine moiety in these insecticides.

The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, at the C5-bromo position of the pyridine ring. The isobutoxy and chloro substituents play a crucial role in modulating the reactivity of the pyridine ring and can be retained in the final molecule or further transformed.

Key Synthetic Transformation: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] In the context of agrochemical synthesis, it allows for the efficient coupling of the this compound with a pyrazole-boronic acid or boronate ester derivative. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, which allows for the selective reaction at the C5-bromo position while leaving the C3-chloro group intact for potential further modifications.[1]

Below is a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Reaction Workflow: Suzuki-Miyaura Coupling

reagents Reactants: - this compound - Pyrazole-5-boronic acid derivative - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., Dioxane/Water) reagents->setup 1. Combine reaction Reaction: - Heat to 80-100 °C - Monitor by TLC or LC-MS setup->reaction 2. Heat workup Work-up: - Quench with water - Extract with organic solvent - Wash and dry reaction->workup 3. Cool & Quench purification Purification: - Column chromatography workup->purification 4. Isolate product Product: 5-(Pyrazol-5-yl)-3-chloro-2-isobutoxypyridine purification->product 5. Characterize

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a 5-(Pyrazol-5-yl)-3-chloro-2-isobutoxypyridine Derivative

Parameter Value/Condition Rationale/Expertise & Experience
Reactants This compound (1.0 eq), Pyrazole-5-boronic acid derivative (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq)The slight excess of the boronic acid derivative ensures complete consumption of the starting pyridine. Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. K₂CO₃ is a suitable base for activating the boronic acid.
Solvent 1,4-Dioxane/Water (4:1 v/v)The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base. Water also plays a role in the catalytic cycle.
Temperature 90 °CThis temperature provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition of the reactants or catalyst.
Reaction Time 12-24 hoursThe reaction progress should be monitored by TLC or LC-MS to determine the point of completion.
Work-up Cool to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.This standard aqueous work-up procedure effectively removes the inorganic salts and water-soluble byproducts.
Purification Flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient)This technique allows for the separation of the desired product from unreacted starting materials and any non-polar byproducts.

Expected Outcome: The reaction is expected to yield the 5-(pyrazol-5-yl)-3-chloro-2-isobutoxypyridine derivative in good to excellent yield, which can then be further elaborated to the final insecticidal product.

Alternative Synthetic Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4][5][6][7] This reaction can be employed to couple this compound with a pyrazole derivative bearing a free N-H group. Similar to the Suzuki coupling, the reaction is expected to be selective for the more reactive C-Br bond.

Reaction Workflow: Buchwald-Hartwig Amination

reagents Reactants: - this compound - Pyrazole derivative (with N-H) - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., Toluene) reagents->setup 1. Combine reaction Reaction: - Heat to 90-110 °C - Monitor by TLC or LC-MS setup->reaction 2. Heat workup Work-up: - Cool and filter - Concentrate filtrate reaction->workup 3. Cool & Filter purification Purification: - Column chromatography workup->purification 4. Isolate product Product: 5-(Pyrazol-1-yl)-3-chloro-2-isobutoxypyridine purification->product 5. Characterize

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a 5-(Pyrazol-1-yl)-3-chloro-2-isobutoxypyridine Derivative

Parameter Value/Condition Rationale/Expertise & Experience
Reactants This compound (1.0 eq), Pyrazole derivative (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (1.5 eq)A slight excess of the pyrazole is used. Pd₂(dba)₃ is a common palladium precursor, and Xantphos is a bulky, electron-rich ligand that is effective for C-N bond formation. Cs₂CO₃ is a strong, non-nucleophilic base suitable for this transformation.
Solvent Toluene (anhydrous)Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. The use of an anhydrous solvent is critical for the success of the reaction.
Temperature 100 °CThis temperature is typically required to achieve a reasonable reaction rate for the amination of aryl bromides.
Reaction Time 12-24 hoursMonitoring by TLC or LC-MS is essential to determine the optimal reaction time.
Work-up Cool to room temperature, dilute with a non-polar solvent like hexanes, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate.This work-up procedure is designed to remove the catalyst and inorganic base prior to purification.
Purification Flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient)This method is effective for isolating the desired product from starting materials and byproducts.

Further Functionalization and Elaboration

The resulting 5-(pyrazolyl)-3-chloro-2-isobutoxypyridine intermediate is a valuable platform for further synthetic modifications. The remaining chloro and isobutoxy groups can be manipulated to introduce additional functionality and build the final agrochemical structure. For example, the isobutoxy group could potentially be cleaved to reveal a hydroxypyridine, which can then be further functionalized. The chloro group can also be a site for nucleophilic aromatic substitution or other cross-coupling reactions under more forcing conditions.

Conclusion

This compound is a strategically important intermediate in the synthesis of modern agrochemicals, particularly N-pyridylpyrazole insecticides. Its well-defined reactivity, especially the selective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The detailed protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers and scientists in the agrochemical industry to utilize this versatile building block in the development of novel and effective crop protection agents.

References

functionalization of the pyridine ring in 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Bromo-3-chloro-2-isobutoxypyridine

Introduction: Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in the design of biologically active molecules. The targeted functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This compound emerges as a particularly valuable starting material for the synthesis of complex pyridine derivatives. The differential reactivity of the bromine and chlorine substituents provides a handle for selective, sequential chemical modifications.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this versatile building block, with a focus on robust and widely applicable cross-coupling and metal-halogen exchange reactions.

Understanding the Reactivity Landscape

The functionalization of this compound is primarily governed by the distinct reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I.[3] Consequently, the oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically favored over the C-Cl bond.[2][3] This inherent difference in reactivity allows for selective functionalization at the 5-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.

The 2-isobutoxy group also plays a significant role in modulating the reactivity of the pyridine ring. As an electron-donating group, it can influence the regioselectivity of certain reactions, such as directed ortho-metalation.[4]

Visualization of Selective Functionalization Pathways

G start This compound suzuki_br Suzuki Coupling (ArB(OH)2) start->suzuki_br C5-Br Selective sonogashira_br Sonogashira Coupling (Terminal Alkyne) start->sonogashira_br C5-Br Selective buchwald_br Buchwald-Hartwig Amination (R2NH) start->buchwald_br C5-Br Selective negishi_br Negishi Coupling (RZnX) start->negishi_br C5-Br Selective metal_halogen_br Metal-Halogen Exchange (n-BuLi or i-PrMgCl) start->metal_halogen_br C5-Br Selective intermediate_cl 5-Functionalized-3-chloro-2-isobutoxypyridine suzuki_br->intermediate_cl sonogashira_br->intermediate_cl buchwald_br->intermediate_cl negishi_br->intermediate_cl metal_halogen_br->intermediate_cl Quench with Electrophile suzuki_cl Suzuki Coupling (ArB(OH)2) intermediate_cl->suzuki_cl C3-Cl Functionalization buchwald_cl Buchwald-Hartwig Amination (R2NH) intermediate_cl->buchwald_cl C3-Cl Functionalization final_product Di-functionalized Pyridine suzuki_cl->final_product buchwald_cl->final_product

Caption: Sequential functionalization workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The selective functionalization of the C5-position is readily achieved through various palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for some of the most common and versatile methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organoboron reagent with an organic halide.[5]

Application Notes:
  • Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.[6][7] For less reactive aryl chlorides, more specialized ligands may be required.[8]

  • Base: The choice of base is crucial for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically effective.[5][6][7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[5][7][9]

Protocol: Suzuki Coupling with Phenylboronic Acid
Reagent/ParameterAmount/ValueNotes
This compound1.0 mmolStarting material.
Phenylboronic Acid1.2 mmolCoupling partner.
Pd(PPh₃)₄0.05 mmol (5 mol%)Palladium catalyst.
K₂CO₃2.0 mmolBase.
1,4-Dioxane/H₂O (4:1)5 mLSolvent system.
Temperature90 °CReaction temperature.
Time12 hReaction time.

Procedure:

  • To a degassed solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane/H₂O (4:1, 5 mL), add K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Degas the reaction mixture again by bubbling argon through the solution for 10 minutes.

  • Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][10]

Application Notes:
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[11] Copper-free conditions have also been developed.[10][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.[11]

  • Solvent: Anhydrous solvents like THF or DMF are commonly employed.[11]

Protocol: Sonogashira Coupling with Phenylacetylene
Reagent/ParameterAmount/ValueNotes
This compound1.0 mmolStarting material.
Phenylacetylene1.2 mmolCoupling partner.
Pd(PPh₃)₄0.05 mmol (5 mol%)Palladium catalyst.
CuI0.1 mmol (10 mol%)Copper(I) co-catalyst.
Et₃N3.0 mmolBase and solvent.
Temperature60 °CReaction temperature.
Time8 hReaction time.

Procedure:

  • To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in Et₃N (3 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Degas the mixture and place it under an argon atmosphere.

  • Heat the reaction to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[13][14]

Application Notes:
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical and often substrate-dependent.[15] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective.[16]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[14]

Protocol: Buchwald-Hartwig Amination with Morpholine
Reagent/ParameterAmount/ValueNotes
This compound1.0 mmolStarting material.
Morpholine1.2 mmolCoupling partner.
Pd₂(dba)₃0.025 mmol (2.5 mol%)Palladium precursor.
XPhos0.1 mmol (10 mol%)Ligand.
NaOtBu1.4 mmolBase.
Toluene5 mLAnhydrous solvent.
Temperature100 °CReaction temperature.
Time16 hReaction time.

Procedure:

  • In a glovebox, combine Pd₂(dba)₃ (0.025 mmol), XPhos (0.1 mmol), and NaOtBu (1.4 mmol) in a reaction vessel.

  • Add toluene (5 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the vessel and heat the mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[17][18] It is particularly useful for its high functional group tolerance.[19]

Application Notes:
  • Organozinc Reagent: The organozinc reagent can be pre-formed or generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[16]

  • Solvent: Anhydrous THF is the typical solvent for Negishi couplings.

Protocol: Negishi Coupling with Phenylzinc Chloride
Reagent/ParameterAmount/ValueNotes
This compound1.0 mmolStarting material.
Phenylzinc Chloride (0.5 M in THF)2.4 mL (1.2 mmol)Coupling partner.
Pd(PPh₃)₄0.05 mmol (5 mol%)Palladium catalyst.
THF5 mLAnhydrous solvent.
Temperature65 °CReaction temperature.
Time12 hReaction time.

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) under argon, add Pd(PPh₃)₄ (0.05 mmol).

  • Add the solution of phenylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the crude product by column chromatography.

Metal-Halogen Exchange and Subsequent Functionalization

Metal-halogen exchange offers an alternative route to functionalize the C5-position by generating a nucleophilic organometallic intermediate.[20][21]

Application Notes:
  • Reagents: n-Butyllithium (n-BuLi) or t-butyllithium (t-BuLi) are commonly used for lithium-halogen exchange, while Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) can be used for magnesium-halogen exchange.[22][23]

  • Temperature: These reactions are typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions, such as nucleophilic attack on the pyridine ring.[23]

  • Electrophiles: The resulting organometallic intermediate can be trapped with a wide variety of electrophiles, including aldehydes, ketones, CO₂, and alkyl halides.

Protocol: Lithium-Halogen Exchange and Quenching with an Electrophile (Benzaldehyde)

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-3-chloro-2-isobutoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation and enhance reaction yields. The inherent challenges of this substrate, including the presence of two distinct halogen atoms and a pyridine nitrogen, necessitate a carefully considered approach to reaction design and troubleshooting.

Troubleshooting Guide: Addressing Low Yield

This section addresses the most common issue encountered with this substrate: low or inconsistent product yield. Each problem is presented with potential causes and actionable, field-proven solutions.

Problem 1: Low or No Product Formation

Potential Cause A: Palladium Catalyst Inactivation

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][2] This is a well-documented issue, particularly with 2-substituted pyridines.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent starting points.[1][3] N-heterocyclic carbenes (NHCs) can also be effective.

  • Catalyst Choice & Loading: Utilize pre-formed palladium catalysts (precatalysts) that are more resistant to inhibition.[2] If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[1] Pd(0) sources like Pd₂(dba)₃ are often preferred over Pd(II) sources such as Pd(OAc)₂ to avoid an initial reduction step that can consume phosphine ligands or your boronic acid through homocoupling.[4]

Table 1: Recommended Catalyst Systems for Pyridine Suzuki Couplings

Catalyst/Ligand CombinationKey AdvantageTypical Loading (mol% Pd)
Pd₂(dba)₃ / SPhosHigh activity, good for challenging substrates.[1][4]1.5 - 3
Pd(OAc)₂ / XPhosRobust and versatile ligand system.[5]2 - 4
Pd(dppf)Cl₂Good general catalyst, effective for many heteroaryl couplings.[6]3 - 5
Pd-PEPPSI-IPrHighly active NHC-based catalyst, can offer unique selectivity.[7]2 - 3

Potential Cause B: Poor Regioselectivity or Incomplete Conversion

The substrate has two potential reaction sites: the C5-Br bond and the C3-Cl bond. Based on general reactivity trends in Suzuki couplings (I > Br > Cl > F), the C-Br bond is significantly more reactive and should be the primary site of coupling.[5][8] However, harsh conditions or prolonged reaction times might lead to side reactions at the C-Cl bond or incomplete conversion at the C-Br bond.

Solutions:

  • Temperature Control: Start with moderate temperatures (e.g., 80-100 °C) to favor selective oxidative addition at the more reactive C-Br bond.[5] Pushing the temperature too high may lead to dehalogenation or reaction at the C-Cl site.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Once the starting material is consumed, work up the reaction to prevent the formation of byproducts from over-reaction.

Experimental Workflow: A Validated Starting Protocol

This detailed, step-by-step methodology provides a robust baseline for your experiments.

Diagram: Suzuki Coupling Experimental Workflow

G General Experimental Setup for Suzuki Coupling cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. Add Substrate, Boronic Acid/Ester, and Base to an oven-dried Schlenk flask. p2 2. Add Palladium Precatalyst and Ligand. p1->p2 p3 3. Purge flask with an inert gas (Argon or Nitrogen) for 10-15 min. p2->p3 r1 4. Add degassed solvent(s) via syringe. p3->r1 r2 5. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. r1->r2 r3 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed. r2->r3 w1 7. Cool reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate). r3->w1 w2 8. Wash with water and brine. Dry organic layer over Na₂SO₄ or MgSO₄. w1->w2 w3 9. Concentrate under reduced pressure. w2->w3 w4 10. Purify the crude product via column chromatography. w3->w4 Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Deactivation Inhibited by Pyridine-N ArPdX Ar-Pd(II)-X (L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OR)₂ + Base Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation via Pd-H intermediate ArPdAr Ar-Pd(II)-Ar' (L₂) Transmetal->ArPdAr Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O₂ mediated RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

References

Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-isobutoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide at the C2 position of a polysubstituted pyridine ring by an isobutoxide nucleophile. A common starting material for this synthesis is 5-bromo-2,3-dichloropyridine.[1][2] The reaction is typically carried out in the presence of a strong base to generate the isobutoxide in situ from isobutanol.

The core of this transformation is a variation of the Williamson ether synthesis, a well-established method for forming ethers.[3] However, the electron-deficient nature of the pyridine ring and the presence of multiple halogen substituents introduce specific challenges and potential side reactions that must be carefully managed.

Visualizing the Main Reaction Pathway

Main_Reaction_Pathway cluster_reactants Reactants cluster_products Products 5-Bromo-2,3-dichloropyridine 5-Bromo-2,3-dichloropyridine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 5-Bromo-2,3-dichloropyridine->SNAr_Reaction Isobutanol_Base Isobutanol + Base (e.g., NaH) Isobutanol_Base->SNAr_Reaction Target_Product This compound SNAr_Reaction->Target_Product Byproduct Salt (e.g., NaCl) SNAr_Reaction->Byproduct caption Figure 1: Main synthetic route to this compound.

Caption: Figure 1: Main synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction is sluggish, and I have a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Several factors can contribute to a slow reaction and low yield. Here’s a systematic approach to troubleshooting:

  • Insufficiently Strong Base: The generation of the isobutoxide nucleophile is critical. If the base is not strong enough to deprotonate isobutanol effectively, the concentration of the active nucleophile will be low.

    • Solution: Employ a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.

  • Suboptimal Reaction Temperature: Nucleophilic aromatic substitutions on electron-deficient rings are often temperature-dependent.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can promote side reactions.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Aprotic polar solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.
Temperature 50-80 °C (start lower and optimize)Balances reaction rate with minimizing side reactions.
Solvent Anhydrous THF or DMFAprotic polar solvents enhance the nucleophilicity of the alkoxide.
Q2: I'm observing multiple spots on my TLC/LC-MS that are isomeric with my product. What are these and how can I prevent their formation?

A2: The formation of isomeric byproducts is a common challenge in the synthesis of polysubstituted pyridines. The two most probable causes are lack of regioselectivity in the nucleophilic attack and "halogen dance" rearrangements.

  • Lack of Regioselectivity: The isobutoxide may attack other halogen-substituted positions on the pyridine ring. In the case of 5-bromo-2,3-dichloropyridine, the C2 and C6 positions are most activated towards nucleophilic attack. While the C6 position is unsubstituted, attack at the C3-chloro position, though less favored, could lead to an isomer. The general reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I.[4][5] This suggests that the two chloro groups are more reactive than the bromo group. The C2 position is generally more electrophilic than the C3 position in pyridines, favoring the desired reaction.

  • "Halogen Dance" Rearrangement: Under strongly basic conditions, halogenated pyridines can undergo a "halogen dance," where a halogen atom migrates to an adjacent deprotonated carbon.[6][7][8] This can lead to the formation of isomeric starting materials in situ, which then react with the isobutoxide to produce isomeric products.

Prevention Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can often suppress the halogen dance rearrangement, which typically has a higher activation energy than the desired nucleophilic substitution.[6]

  • Choice of Base and Addition Method: Using a less sterically hindered base might be beneficial. Additionally, slow, dropwise addition of the base or the isobutanol to the reaction mixture can help maintain a low instantaneous concentration of the strong base, potentially reducing the likelihood of rearrangement.

Isomer_Formation Starting_Material 5-Bromo-2,3-dichloropyridine Strong_Base Strong Base (e.g., NaH) Starting_Material->Strong_Base Halogen Dance Isobutoxide Isobutoxide Starting_Material->Isobutoxide Desired SNAr Rearranged_Isomer Isomeric Trihalopyridine (via Halogen Dance) Strong_Base->Rearranged_Isomer Rearranged_Isomer->Isobutoxide SNAr Target_Product This compound Isobutoxide->Target_Product Isomeric_Byproduct Isomeric Alkoxypyridine Isobutoxide->Isomeric_Byproduct caption Figure 2: Pathway to isomeric byproducts via halogen dance.

Caption: Figure 2: Pathway to isomeric byproducts via halogen dance.

Q3: My product appears to be degrading during workup or purification. What could be the cause?

A3: The isobutoxy group, being an ether linkage, is generally stable. However, under certain conditions, degradation can occur.

  • Hydrolysis: Although ethers are relatively stable to hydrolysis, prolonged exposure to strong acidic conditions during workup can lead to cleavage of the ether bond, regenerating the corresponding 2-hydroxypyridine derivative.

    • Solution: During aqueous workup, use a mild base like sodium bicarbonate to neutralize the reaction mixture. Avoid using strong acids. If an acidic wash is necessary, perform it quickly and at a low temperature.

  • Thermal Decomposition: While less common for simple ethers, prolonged heating at high temperatures during distillation or other purification steps could potentially lead to decomposition.

    • Solution: Use vacuum distillation to lower the boiling point of the product. For chromatographic purification, avoid excessively active stationary phases that could catalyze degradation.

Q4: I am observing a byproduct that appears to be the result of dehalogenation. How can this happen and how can I prevent it?

A4: Reductive dehalogenation can occur as a side reaction, particularly if certain reagents or impurities are present.

  • Mechanism: This can be a complex process, but it can be promoted by certain bases, trace metal impurities, or if the reaction is run under conditions that favor single-electron transfer (SET) pathways.

    • Prevention:

      • Ensure high-purity starting materials and solvents.

      • Use freshly prepared base.

      • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidative side reactions that could initiate radical pathways.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the target product while minimizing side reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N2 or Ar), add anhydrous THF.

  • Base Suspension: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the THF. Stir for 10 minutes.

  • Nucleophile Formation: In the dropping funnel, prepare a solution of isobutanol (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Dissolve 5-bromo-2,3-dichloropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the isobutoxide solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Chromatographic Purification of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of crude 5-Bromo-3-chloro-2-isobutoxypyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and practical solutions needed to overcome common challenges encountered during this specific purification process.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions based on established chromatographic principles and field experience.

Issue 1: Poor Separation of Product from Impurities

Q: My column fractions are consistently showing a mix of my target compound (this compound) and closely-eluting impurities. How can I improve the resolution?

A: This is a frequent challenge, often stemming from a suboptimal mobile phase composition or incorrect column parameters. The goal is to increase the differential migration of your product and the contaminants.

Potential Causes & Solutions:

  • Incorrect Solvent Polarity: The eluent may be too strong (too polar), causing all compounds to travel quickly up the column without sufficient interaction with the stationary phase. Conversely, if it's too weak (not polar enough), compounds may move too slowly or not at all.

    • Action: The key is to find a solvent system where your product has an Rf value between 0.2 and 0.4 on a silica gel TLC plate. A documented starting point for this compound is a gradient of 0-5% ethyl acetate in hexane.[1] If separation is still poor, try testing other solvent systems. For halogenated pyridines, systems like dichloromethane/hexane or acetone/hexane can offer different selectivity.[2]

  • Isocratic vs. Gradient Elution: Running the entire column with a single solvent mixture (isocratic) may not be sufficient for complex mixtures.

    • Action: Employ a shallow gradient elution. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). This will hold back the more polar impurities while allowing your less polar product to elute, then subsequently elute the more polar impurities. For example, a gradient from 0% to 5% ethyl acetate in hexane is a good starting point.[1]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and a significant loss of resolution.

    • Action: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is highly recommended to avoid air bubbles and create a homogenous stationary phase bed.[3]

Issue 2: Significant Peak Tailing

Q: My TLC spots are streaking and my column fractions are showing long tails, leading to cross-contamination. What is causing this?

A: Peak tailing with pyridine-containing compounds is almost always due to undesirable secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica gel stationary phase.[4]

Potential Causes & Solutions:

  • Strong Acid-Base Interactions: The lone pair of electrons on the pyridine nitrogen forms a strong interaction with the acidic protons of the silica gel's silanol groups (Si-OH).

    • Action 1 (Mobile Phase Modifier): Add a small amount of a competing base to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and resulting in more symmetrical peaks.[3][4]

    • Action 2 (Deactivated Silica): If tailing is severe, you can deactivate the silica gel. This can be done by pre-treating the silica with a base or using commercially available deactivated silica gel.[2]

  • Sample Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to tailing.

    • Action: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.

Issue 3: The Product Seems to be Decomposing on the Column

Q: I'm experiencing low recovery of my product, and TLC analysis of the fractions shows new, unexpected spots. I suspect the compound is not stable on silica gel. How can I confirm this and what can I do?

A: Compound instability on silica gel is a known issue, particularly for acid-sensitive molecules.[2] The acidic nature of standard silica gel can catalyze degradation.

Potential Causes & Solutions:

  • Acid-Catalyzed Decomposition: The Lewis acidic sites on the silica surface can promote hydrolysis of the isobutoxy group or other degradation pathways.

    • Action 1 (Confirm Instability): Run a "2D TLC" to check for stability.[2][5] Spot your crude mixture in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, all spots will align on the diagonal. Any spots appearing off the diagonal indicate degradation products formed during contact with the silica.[5]

    • Action 2 (Use Alternative Stationary Phases): If instability is confirmed, switch to a less acidic stationary phase. Alumina (basic or neutral) or Florisil are common alternatives.[2]

    • Action 3 (Deactivate the Silica): As mentioned for peak tailing, adding a base like triethylamine to the mobile phase can neutralize the acidic sites and often prevent decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound?

A1: The best practice is to start with Thin Layer Chromatography (TLC). A documented effective mobile phase for TLC is 10% ethyl acetate in hexane, which gives a product Rf value of approximately 0.8.[1] For column chromatography, a gradient of 0-5% ethyl acetate in hexane over silica gel (100-200 mesh) has been successfully used to yield the pure product.[1]

Q2: How should I load my crude sample onto the column?

A2: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase (or a slightly more polar solvent if necessary, like dichloromethane, but use sparingly).[2][6] Carefully pipette this solution onto the top of the packed silica gel bed.[6] This method is quick but can lead to band broadening if too much or too polar a solvent is used for dissolution.

  • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to this solution.[6] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column. This method often provides superior resolution as the sample is introduced to the column in a very concentrated band.

Q3: My crude material won't dissolve in the nonpolar mobile phase (hexane). What should I do?

A3: This is a common problem. The dry loading method described above is the ideal solution.[6] By pre-adsorbing your compound onto silica gel from a solvent in which it is soluble (like dichloromethane or ethyl acetate), you circumvent the issue of insolubility in the mobile phase.[7] Avoid dissolving the sample in a large volume of a strong solvent to load it, as this will severely compromise the separation.[2]

Q4: What are the key physical properties of this compound?

A4: Knowing the properties of your target molecule is crucial for purification.

Property Value Source
Molecular Formula C₉H₁₁BrClNO [8]
Molecular Weight 264.55 g/mol [8]
Appearance Colorless oil [1]

| Solubility | Expected to be soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane. Low solubility in water is expected due to the hydrophobic pyridine ring and alkyl chain.[9] | General chemical principles |

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying grams of crude this compound.

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude material in dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a chamber containing 10% ethyl acetate / 90% hexane. d. Visualize the plate under UV light (254 nm). e. Confirm the presence of the product (Rf ≈ 0.8) and identify impurities.[1] Adjust the solvent system to achieve an Rf of 0.2-0.4 for the product for optimal column separation.

2. Column Preparation: a. Select a glass column with a diameter appropriate for the amount of silica. A general guide is a 20:1 to 100:1 ratio of silica gel mass to crude sample mass. b. Prepare a slurry of silica gel (100-200 mesh) in 100% hexane. c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. d. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Method): a. Dissolve the entire crude product in a minimal amount of dichloromethane. b. Add silica gel (approx. 2-3x the mass of the crude product) and mix well. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a uniform layer. e. Gently add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection: a. Carefully add the initial mobile phase (100% hexane) to the column without disturbing the sand layer. b. Apply positive pressure to begin eluting the solvent. c. Collect fractions in test tubes. d. Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., stepping from 100% hexane to 2% ethyl acetate/hexane, then to 5% ethyl acetate/hexane). e. Monitor the eluting fractions by TLC to identify which ones contain the pure product.

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[1]

Visual Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the chromatographic purification of this compound.

Troubleshooting_Workflow start Problem Observed During Chromatography poor_sep Poor Separation / Overlapping Spots start->poor_sep tailing Peak Tailing / Streaking start->tailing no_product Low or No Product Recovery start->no_product cause_sep1 Mobile Phase Too Polar? (Rf > 0.5) poor_sep->cause_sep1 cause_sep2 Mobile Phase Too Weak? (Rf < 0.1) poor_sep->cause_sep2 cause_sep3 Poor Column Packing? poor_sep->cause_sep3 cause_tail1 Strong Interaction with Acidic Silica? tailing->cause_tail1 cause_tail2 Column Overloaded? tailing->cause_tail2 cause_no1 Compound Decomposed on Silica? no_product->cause_no1 cause_no2 Compound Stuck on Column? no_product->cause_no2 cause_no3 Eluted in Solvent Front? no_product->cause_no3 sol_sep1 Decrease Mobile Phase Polarity cause_sep1->sol_sep1 sol_sep2 Increase Mobile Phase Polarity cause_sep2->sol_sep2 sol_sep3 Repack Column (Slurry Method) cause_sep3->sol_sep3 sol_tail1 Add 0.1-1% TEA to Mobile Phase cause_tail1->sol_tail1 sol_tail2 Reduce Sample Load cause_tail2->sol_tail2 sol_no1 Switch to Alumina or Deactivated Silica cause_no1->sol_no1 sol_no2 Flush Column with Very Polar Solvent (e.g., MeOH) cause_no2->sol_no2 sol_no3 Check First Fractions cause_no3->sol_no3

Caption: Troubleshooting workflow for column chromatography.

References

troubleshooting failed reactions involving 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloro-2-isobutoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your research.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for creating C-C, C-N, and C-O bonds. However, the electronic and steric properties of this compound can lead to specific challenges, including low yields and catalyst deactivation.

Question 1: My Suzuki-Miyaura coupling at the C5-Broromo position is giving low to no yield. What are the primary causes and how can I fix it?

Answer: Low or no yield in Suzuki-Miyaura coupling with this substrate is a frequent issue. The root causes often trace back to catalyst inhibition by the pyridine nitrogen, suboptimal reaction conditions for this specific substrate, or degradation of the boronic acid reagent.

Core Problem: Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This is particularly problematic with the 2-isobutoxy group, which enhances the electron density on the ring and exacerbates this inhibitory effect. This coordination can sequester the active catalyst, effectively halting the catalytic cycle. This phenomenon is often referred to as the "2-Pyridyl Problem."[1][2]

Troubleshooting Protocol:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands serve a dual purpose: they stabilize the palladium catalyst and their steric bulk can physically hinder the pyridine nitrogen from coordinating to the metal center.[3]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[3][4] Weak bases may be insufficient. Stronger, non-nucleophilic bases are often required. It is critical that the base is anhydrous and finely ground.

  • Strict Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Any oxidation to an inactive Pd(II) state will stall the reaction. Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[3][5]

  • Reagent Quality (Protodeboronation): Boronic acids can degrade, particularly in the presence of water, in a side reaction called protodeboronation.[5][6] This replaces the C-B bond with a C-H bond, consuming your nucleophile. Using boronate esters (e.g., pinacol esters) or trifluoroborate salts can significantly improve stability and reactivity.[7]

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Precatalysts that generate Pd(0) in situ.
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands to promote oxidative addition and prevent catalyst inhibition.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, anhydrous base to facilitate transmetalation.[3]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Common solvents for Suzuki couplings. The addition of a small amount of water can sometimes be beneficial but should be optimized.[8]
Boron Source Boronic acid pinacol ester (1.2-1.5 eq.)More stable towards protodeboronation than the corresponding boronic acid.[7]
Temperature 80-110 °CHigher temperatures can overcome the activation energy for challenging substrates.[3]

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_catalyst Issue: Catalyst Deactivation? start->check_catalyst Cause 1 check_conditions Issue: Suboptimal Conditions? start->check_conditions Cause 2 check_reagents Issue: Reagent Degradation? start->check_reagents Cause 3 solution_catalyst Solution: - Use bulky, electron-rich ligands (XPhos, SPhos). - Increase catalyst/ligand loading. check_catalyst->solution_catalyst Action solution_conditions Solution: - Screen bases (K₃PO₄, Cs₂CO₃). - Screen anhydrous solvents (Dioxane, Toluene). - Increase temperature. check_conditions->solution_conditions Action solution_reagents Solution: - Use boronate ester (e.g., pinacol). - Ensure anhydrous conditions. - Use fresh, pure reagents. check_reagents->solution_reagents Action

Question 2: I am attempting a Buchwald-Hartwig amination, but I am only recovering starting material. What should I change?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is susceptible to catalyst inhibition by the 2-alkoxypyridine motif.[9] The choice of ligand, base, and rigorous exclusion of air are paramount for success.

Key Considerations:

  • Catalyst System: The combination of a palladium precatalyst (like Pd₂(dba)₃ or a preformed palladacycle) and a specialized ligand is essential. For heteroaryl halides, biarylphosphine ligands are the gold standard.[10][11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium or lithium alkoxides (e.g., NaOt-Bu, LHMDS) are commonly used.[12][13] Be aware that NaOt-Bu can be aggressive and may promote side reactions if not used carefully.

  • Amine Scope: Sterically hindered amines can be challenging coupling partners. If you are using a bulky secondary amine, you may need a more robust catalyst system and higher temperatures. For primary amines, specific ligands have been developed to avoid side reactions like bis-arylation.[10]

Recommended Protocol:

  • Assemble the Catalyst: In a glovebox or under a strict inert atmosphere, charge a dry flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate Buchwald ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.).[11]

  • Add Reagents: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, and monitor by LC-MS or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, quench carefully with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent.

Buchwald_Hartwig_Cycle

Section 2: Troubleshooting Lithiation and Grignard Reactions

Metal-halogen exchange is a powerful method for generating a nucleophilic carbon at the C5 position. However, the presence of multiple halogens and an alkoxy group introduces challenges related to selectivity and stability.

Question 3: I am trying to perform a bromine-lithium exchange at the C5 position using n-BuLi, but I am getting a complex mixture of products and low conversion. What is happening?

Answer: This is a classic problem when dealing with polyfunctional pyridines. Several competing reactions can occur when using a strong, non-selective base like n-butyllithium (n-BuLi) at elevated temperatures.

Potential Side Reactions:

  • Attack at the Pyridine Ring: n-BuLi can act as a nucleophile and add to the electron-deficient pyridine ring, leading to undesired byproducts.[14]

  • Deprotonation: The protons on the isobutoxy group or even the C4 position of the pyridine ring could potentially be abstracted, leading to a mixture of lithiated species.

  • Halogen Dance: On polyhalogenated aromatics, an initial metal-halogen exchange can be followed by isomerization, where the lithium and a different halogen atom "dance" or swap positions on the ring.[15][16] This can lead to a mixture of regioisomeric products after quenching with an electrophile.

  • Exchange at C3-Cl: While Br-Li exchange is typically much faster than Cl-Li exchange, it is not impossible, especially if the reaction is not properly controlled.

Solutions for Selective Bromine-Lithium Exchange:

  • Lower the Temperature: Perform the reaction at very low temperatures (-78 °C to -100 °C). This dramatically favors the kinetically faster Br-Li exchange over other pathways.[14]

  • Use a Different Reagent: Instead of n-BuLi, consider using isopropylmagnesium chloride (iPrMgCl) or an iPrMgCl·LiCl complex (Turbo-Grignard).[17] These reagents are excellent for selective bromine-magnesium exchange and are much less prone to side reactions like ring attack. The reaction can often be run at more convenient temperatures (e.g., 0 °C to room temperature).[14][17]

Table 2: Reagent Selection for C5-Metalation

ReagentTypical Temp.ProsCons
n-BuLi -78 °C to -100 °CFast reactionLow selectivity, risk of side reactions.[18]
s-BuLi -78 °CCan be more selective than n-BuLiStill requires very low temperatures.
iPrMgCl·LiCl -20 °C to RTHigh selectivity for Br-Mg exchange, good functional group tolerance.[17]Slower than lithiation.
Question 4: My attempt to form a Grignard reagent at the C5-bromo position via magnesium metal insertion is failing. Why?

Answer: Direct insertion of magnesium metal to form a Grignard reagent can be difficult to initiate with aryl halides and is often not compatible with other functional groups.

Common Failure Points:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed or broken to initiate the reaction. Common activation methods include using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring/crushing.[19]

  • Reaction Initiation: Even with activation, the reaction can have a long and unpredictable induction period.

  • Side Reactions: Once formed, the Grignard reagent is a strong base and nucleophile and can potentially react with other molecules of the starting material.

A Superior Alternative: Halogen-Magnesium Exchange As mentioned in the previous question, using a reagent like iPrMgCl or iPrMgCl·LiCl for a halogen-magnesium exchange is a far more reliable, reproducible, and milder method for generating the desired pyridyl Grignard reagent.[17] This approach avoids the harsh conditions and initiation problems associated with using magnesium metal.

Metalation_Strategy

Section 3: Substrate Stability and Unexpected Side Products

Question 5: After my reaction, I've isolated a significant amount of 5-Bromo-3-chloro-2-hydroxypyridine. How did my isobutoxy group get cleaved?

Answer: The 2-alkoxypyridine linkage, while generally stable, can be susceptible to cleavage under certain conditions, leading to the formation of the corresponding 2-pyridone tautomer, 5-Bromo-3-chloro-2-hydroxypyridine.[20]

Potential Causes of Cleavage:

  • Strongly Acidic Conditions: Any acidic quench or workup conditions can protonate the isobutoxy oxygen, making it a good leaving group for nucleophilic attack by water.

  • Strongly Basic/Nucleophilic Conditions: While less common, very strong bases or nucleophiles at high temperatures could potentially effect an SₙAr-type displacement of the isobutoxide. Some bases like KOt-Bu at high temperatures can be problematic.[13]

  • Lewis Acid Catalysis: If your reaction involves Lewis acidic reagents or byproducts, they can coordinate to the isobutoxy oxygen and facilitate its cleavage.

Preventative Measures:

  • Mind your pH: Ensure that workup and purification steps are performed under neutral or mildly basic conditions. Avoid strong aqueous acids.

  • Temperature Control: Do not use excessive temperatures for prolonged periods, especially with strong bases.

  • Reagent Choice: Be mindful of the Lewis acidity of all reagents and additives in your reaction mixture.

This guide provides a starting point for troubleshooting common issues. Successful synthesis requires careful planning, rigorous technique, and a systematic approach to optimization.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-chloro-2-isobutoxypyridine Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 5-Bromo-3-chloro-2-isobutoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. The following information is curated from extensive literature analysis and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Chemistry of Aminating this compound

The amination of this compound is a key step in the synthesis of various pharmaceutical and agrochemical compounds. This reaction typically proceeds via a palladium-catalyzed Buchwald-Hartwig cross-coupling, a powerful method for forming carbon-nitrogen (C-N) bonds.[1][2][3] The substrate, this compound, presents a unique challenge due to the presence of two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position.

The inherent reactivity difference in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl.[4] This allows for the selective amination at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent functionalization. However, achieving high selectivity and yield requires careful optimization of the reaction conditions. This guide will walk you through common challenges and provide solutions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the amination of this compound.

Issue Potential Causes Recommended Solutions & Explanations
Low or No Product Yield Catalyst Deactivation: Impurities in reagents or solvents (especially water or oxygen) can deactivate the palladium catalyst. The amine substrate itself can sometimes act as a ligand, leading to catalyst inhibition.[5]Ensure Rigorous Inert Conditions: Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Use oven-dried glassware.[6][7] Use a Pre-catalyst: Modern palladium pre-catalysts, such as G3 or G4 palladacycles, offer more reliable generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[5] Increase Ligand to Metal Ratio: Adding a slight excess of the phosphine ligand can help prevent catalyst deactivation by the amine.[5]
Suboptimal Catalyst/Ligand System: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[6]Screen Ligands: For heteroaryl halides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or tBuXPhos are often effective.[7][8] For challenging couplings, consider Josiphos-type ligands, which can offer high stability and activity.[9]
Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.[10][11] A base that is too weak may not be effective, while an overly strong base could lead to substrate decomposition.[12]Select an Appropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.[6] For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[6][13]
Incomplete Conversion of Starting Material Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions.Increase Reaction Temperature: Gradually increasing the temperature, often in the range of 80-110 °C, can improve the reaction rate.[7] Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Poor Solubility of Reagents: If any of the reactants or the catalyst are not fully dissolved, the reaction rate will be significantly reduced.Optimize Solvent System: While toluene is a common choice, other solvents like 1,4-dioxane or THF can be screened.[13][14] In some cases, a co-solvent system may be beneficial.
Formation of Side Products Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.Use High-Purity Reagents: Ensure the amine is free of impurities. Optimize Base and Ligand: A judicious choice of base and ligand can minimize this side reaction.
Coupling at the C-Cl Position: Loss of selectivity, leading to a mixture of products.Lower Reaction Temperature: Start with a lower temperature (e.g., 80 °C) to maximize selectivity for the more reactive C-Br bond.[4] Use a Milder Base: A weaker base can sometimes disfavor the more challenging C-Cl bond activation.[4]
Formation of Di- or Tri-arylamines: The product amine reacts further with the starting material.Use an Excess of the Primary Amine: This can help to favor the formation of the desired mono-aminated product. Choose a Selective Ligand: Certain bulky ligands can sterically hinder the formation of the diarylamine.[9]
Difficulty in Product Purification Residual Palladium Catalyst: The final product is contaminated with palladium residues.Employ Palladium Scavengers: Various commercial scavengers can be used to remove residual palladium. Filtration through Celite/Silica: Passing the crude product through a plug of Celite or silica gel can help remove some of the catalyst. Crystallization: If the product is a solid, recrystallization is an effective purification method.
Separation from Excess Amine: The boiling point of the product and the starting amine may be similar.Acid-Base Extraction: If the product is not basic, an acidic wash can remove the excess amine. Chromatography: Column chromatography is a standard method for separating products with similar physical properties. Cation-exchange chromatography can be particularly effective for separating aminopyridine derivatives.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor to use for this reaction?

A1: While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts such as Buchwald's G3 or G4 palladacycles are often preferred.[5] These pre-catalysts are more stable and provide a more reliable and efficient generation of the active Pd(0) catalytic species, leading to more reproducible results.

Q2: How do I choose the right ligand for my specific amine?

A2: The choice of ligand is highly dependent on the nature of the amine. For primary aliphatic amines, ligands like BrettPhos are often a good starting point.[13] For secondary amines, bulky biarylphosphine ligands such as XPhos or SPhos are generally effective.[7][8] It is often necessary to screen a small library of ligands to identify the optimal one for your specific substrate combination.

Q3: What is the role of the base in the Buchwald-Hartwig amination?

A3: The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the amine, forming the more nucleophilic amide.[3][10] The nature of the base (e.g., its cation and anion) can also influence the solubility of reaction components and the stability of catalytic intermediates, thereby affecting the overall reaction rate and efficiency.[11]

Q4: Can I run this reaction open to the air?

A4: It is strongly recommended to perform Buchwald-Hartwig amination reactions under an inert atmosphere (e.g., argon or nitrogen).[13] The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. While some modern catalyst systems show a degree of air stability, for optimal and reproducible results, excluding oxygen is crucial.

Q5: My reaction is sluggish even at high temperatures. What else can I try?

A5: If increasing the temperature does not improve the reaction rate, consider the following:

  • Increase Catalyst Loading: While typically in the range of 1-5 mol%, increasing the catalyst loading can sometimes overcome a sluggish reaction.[4]

  • Change the Solvent: The solvent can significantly impact the solubility of reagents and the stability of intermediates.[6] Switching from a nonpolar solvent like toluene to a more polar aprotic solvent like 1,4-dioxane or THF might be beneficial.[14][16]

  • Microwave Irradiation: Using a microwave reactor can sometimes accelerate the reaction and improve yields, especially for difficult couplings.[7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the selective amination at the C5-Br position. Optimization of specific parameters may be required for different amines.

1. Preparation:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the chosen base (e.g., NaOtBu, 1.4 equiv.).

2. Inerting:

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

3. Catalyst Addition:

  • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).

4. Solvent Addition:

  • Add degassed anhydrous toluene (or another suitable solvent) via syringe to achieve a desired concentration (e.g., 0.1-0.5 M).

5. Reaction:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

6. Monitoring:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

7. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Inert Verify Inert Conditions (Degassed Solvents, Dry Glassware) Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Pre-catalyst, Ligand) Check_Inert->Check_Catalyst Conditions OK Check_Base Assess Base Choice (Strength, Solubility) Check_Catalyst->Check_Base System OK Check_Temp Optimize Temperature and Reaction Time Check_Base->Check_Temp Base OK Success Improved Yield Check_Temp->Success Optimized

Caption: A decision tree for troubleshooting common amination issues.

References

Technical Support Center: Purification of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-chloro-2-isobutoxypyridine (CAS No. 1289093-31-7). This document is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this important chemical intermediate. We will delve into the root causes of impurities and provide validated, step-by-step protocols to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Question 1: After synthesis and initial workup, my product's purity is below the desired >97%. What are the most likely impurities?

Answer: The impurity profile of this compound is intrinsically linked to its synthesis route. A common method is the Williamson ether synthesis, reacting a precursor like 5-Bromo-3-chloro-2-fluoropyridine with isobutanol (2-Methyl-1-propanol) in the presence of a base.[1][2] Understanding this pathway allows us to predict the most probable contaminants.

Common Impurities Include:

  • Unreacted Starting Materials: The most common impurities are residual 5-Bromo-3-chloro-2-fluoropyridine (or another 2-halopyridine precursor) and isobutanol.

  • Hydrolysis Product: Presence of water in the reaction can lead to the hydrolysis of the starting material or the product, forming 5-Bromo-3-chloro-2-hydroxypyridine. This pyridone tautomer can complicate purification.[3][4]

  • Dehalogenated Byproducts: Reductive dehalogenation, where the bromine or chlorine atom is replaced by hydrogen, is a known side reaction for aryl halides, often promoted by catalysts or specific reaction conditions.[5][6] The C-Br bond is generally more susceptible to cleavage than the C-Cl bond.[5]

  • Isomeric Impurities: Depending on the regioselectivity of the initial pyridine synthesis, other positional isomers of the starting material could be present and carry through the reaction.[7]

  • Solvent Residues: Residual solvents used in the reaction or workup (e.g., DMF, acetonitrile) may be present.

The following diagram illustrates the primary synthesis pathway and the origin of key impurities.

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_impurities Potential Impurities SM1 5-Bromo-3-chloro-2-fluoropyridine Reaction Base (e.g., NaH) Solvent (e.g., DMF) SM1->Reaction Imp1 Unreacted SM1 SM1->Imp1 SM2 Isobutanol SM2->Reaction Product This compound (Target Compound) Reaction->Product Imp3 5-Bromo-3-chloro-2-hydroxypyridine (Hydrolysis Product) Reaction->Imp3 H₂O Imp4 Dehalogenated Pyridines Reaction->Imp4 Reductive Conditions Imp2 Unreacted Isobutanol

Caption: Synthesis of this compound and common impurity sources.

Question 2: My crude product is an oil. What is the most effective purification method?

Answer: For an oily product like this compound, column chromatography is the most effective purification technique.[1] It excels at separating the target compound from both more polar impurities (like the hydroxypyridine byproduct) and less polar ones. Recrystallization is generally not suitable for oils unless a solid derivative can be formed.

Recommended Purification Method: Flash Column Chromatography

This technique uses air pressure to speed up the separation, making it more efficient than traditional gravity chromatography. The choice of stationary and mobile phases is critical.

ParameterRecommendationRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for neutral to moderately polar compounds. The slightly acidic nature of silica can sometimes cause issues with basic pyridines, but it is generally effective for this compound.[1][8]
Mobile Phase Gradient of 0-5% Ethyl Acetate in HexaneThis non-polar solvent system allows the target compound (Rf ≈ 0.8 in 10% Ethyl Acetate/Hexane) to elute while retaining more polar impurities.[1] Starting with 100% hexane and gradually increasing the polarity with ethyl acetate provides excellent separation.
Monitoring Thin-Layer Chromatography (TLC)Use TLC to determine the optimal solvent system and to track the separation during the column run.

See the "Detailed Experimental Protocols" section below for a full step-by-step guide.

Question 3: How do I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be used to confirm both the identity and purity of this compound.

Analytical MethodPurpose & Key Observations
¹H NMR Structural Confirmation & Purity. Confirms the presence of the isobutoxy group (doublet and multiplet in the aliphatic region) and the two distinct aromatic protons on the pyridine ring. The integration of these signals relative to an internal standard can provide a quantitative measure of purity.[9]
GC-MS Purity Assessment & Impurity ID. Gas Chromatography separates volatile components, while Mass Spectrometry provides the molecular weight of the parent compound and any impurities, aiding in their identification. This is highly sensitive for detecting trace volatile impurities.[10]
HPLC Quantitative Purity Analysis. High-Performance Liquid Chromatography, particularly with a C18 reverse-phase column, is excellent for quantifying non-volatile impurities. It provides a purity value based on the area percentage of the main peak.[11][12]

A logical workflow for analysis ensures a comprehensive purity assessment.

G Start Purified Product NMR ¹H NMR Analysis Start->NMR GCMS GC-MS Analysis Start->GCMS HPLC HPLC Analysis Start->HPLC Result1 Structural Confirmation (Identity OK?) NMR->Result1 Result2 Purity Assessment (>97%?) GCMS->Result2 HPLC->Result2 Result1->Result2 Yes Fail Further Purification or Resynthesis Result1->Fail No Pass Product Meets Specs Result2->Pass Yes Result2->Fail No

Caption: A logical workflow for the comprehensive purity analysis.

Question 4: My purified colorless oil turns yellow upon storage. What is causing this and how can I prevent it?

Answer: The discoloration of purified pyridine compounds upon storage is a common issue, often caused by gradual degradation or oxidation due to exposure to air and light.[13] Halogenated compounds can be particularly susceptible to light-induced degradation.

Troubleshooting & Prevention:

  • Check for Residual Acid/Base: Ensure that no acidic or basic residues from the workup remain, as they can catalyze degradation. A final wash with brine during extraction can help.

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber glass vial to protect it from air and light.[13]

  • Temperature: Store the vial in a refrigerator or freezer to slow down potential degradation pathways.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from established procedures for purifying this compound.[1]

Methodology:

  • Slurry Preparation: In a fume hood, weigh out silica gel (100-200 mesh) in a beaker, typically 50-100 times the weight of your crude product. Add the initial eluent (100% hexane) to create a slurry.

  • Column Packing: Secure a glass chromatography column vertically. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve your crude oil in a minimal amount of a non-polar solvent like dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with 100% hexane, collecting fractions. Gradually increase the solvent polarity by adding ethyl acetate in increments (e.g., 1%, 2%, 3%, up to 5%). Monitor the elution of the product using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.

Protocol 2: General Recrystallization for Solid Impurities

While the target compound is an oil, this protocol is useful if you have isolated a solid impurity, such as the hydrolyzed byproduct 5-Bromo-3-chloro-2-hydroxypyridine, that you wish to purify for characterization.

Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the solid impurity is soluble when hot but insoluble when cold.[14][15] Test small amounts in various solvents (e.g., ethanol, isopropanol, hexane, toluene).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[15]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

preventing decomposition of 5-Bromo-3-chloro-2-isobutoxypyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Transformations

Welcome to the technical support center for 5-Bromo-3-chloro-2-isobutoxypyridine. As a senior application scientist, I understand that navigating the complexities of multi-functionalized heterocyclic compounds is paramount to achieving successful synthetic outcomes. This guide is structured to provide you with in-depth, field-proven insights into the stability of this compound and to offer practical, evidence-based solutions for preventing its decomposition during common chemical reactions.

This compound is a valuable substituted pyridine building block, frequently employed in the synthesis of novel pharmaceutical agents and other fine chemicals.[1] Its utility stems from the orthogonal reactivity of its halogen substituents, allowing for selective functionalization. However, the molecule's stability is a critical consideration, as it possesses several potential sites for degradation under various reaction conditions. This guide will address the most common challenges and provide robust troubleshooting strategies.

Understanding the Instability: Key Decomposition Pathways

The structure of this compound contains three primary points of potential vulnerability: the C-Br bond, the C-Cl bond, and the C-O ether linkage. Understanding the mechanisms by which these sites can degrade is the first step toward preventing unwanted side reactions.

  • Hydrodehalogenation : This is the replacement of a halogen atom (bromine or chlorine) with a hydrogen atom.[2][3] This is a particularly common side reaction in transition-metal-catalyzed processes, such as Suzuki and Buchwald-Hartwig couplings.[4][5] The Carbon-Bromine bond (bond dissociation energy ~293 kJ/mol) is significantly weaker than the Carbon-Chlorine bond (~351 kJ/mol), making hydrodebromination the more probable decomposition pathway.[2]

  • Ether Cleavage : The isobutoxy group can be cleaved under certain conditions, particularly in the presence of strong acids (like HBr or HI) or some Lewis acids.[6][7][8] This reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group.[7][9] While less common under the basic conditions of many cross-coupling reactions, it can be triggered by acidic workups or incompatible reagents.

  • Organometallic Instability : Reactions involving highly reactive organometallic reagents, such as organolithiums or Grignards, can be problematic. These strong bases and nucleophiles can lead to a complex mixture of products.[10][11] Furthermore, the thermal stability of the organometallic reagents themselves is a concern, as their decomposition can introduce unwanted byproducts into the reaction.[12][13]

cluster_0 This compound cluster_1 Decomposition Pathways cluster_2 Resulting Byproducts A Starting Material B Hydrodebromination (C-Br Cleavage) A->B Common (e.g., Pd-catalyzed rxns) C Ether Cleavage (C-O Cleavage) A->C Condition Dependent (e.g., strong acid) D Hydrodechlorination (C-Cl Cleavage) A->D Less Common (harsher conditions) E 3-Chloro-2-isobutoxypyridine B->E F 5-Bromo-3-chloro-2-hydroxypyridine C->F G 5-Bromo-2-isobutoxypyridine D->G

Caption: Primary decomposition pathways for this compound.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the common issues encountered during experimentation.

Q1: My Suzuki coupling reaction is low-yielding, and my TLC shows a major byproduct running close to the solvent front. What is happening?

A1: The most likely scenario is hydrodebromination, where the C-Br bond is cleaved and replaced by a hydrogen atom, yielding 3-chloro-2-isobutoxypyridine. This byproduct is less polar than your starting material and will have a higher Rf value on silica gel TLC.[14] Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, often exacerbated by elevated temperatures, suboptimal catalyst/ligand choice, or the presence of hydrogen sources.[4][15]

Troubleshooting Protocol: Optimizing Suzuki-Miyaura Coupling

  • Catalyst and Ligand Selection : The choice of palladium source and ligand is paramount.

    • Palladium Source : Use a Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step required for Pd(II) sources (e.g., Pd(OAc)₂), which can consume your phosphine ligand or boronic acid.[16]

    • Ligand : Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos are designed to promote rapid reductive elimination, which outcompetes the hydrodehalogenation pathway.[16][17] Avoid older, less effective ligands like PPh₃ for challenging substrates.[16]

  • Base and Solvent System :

    • Base : Use a moderately weak base. Aqueous K₂CO₃ or K₃PO₄ are generally effective and less harsh than strong bases like alkoxides, which could promote other side reactions.[16][18] The base activates the boronic acid for transmetalation.[19]

    • Solvent : A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water or Toluene/water) is standard.[17][18] Thoroughly sparging the solvents with argon or nitrogen is critical to prevent catalyst oxidation and decomposition.

  • Temperature Control : Do not overheat the reaction. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.[18] Higher temperatures accelerate all reaction rates, including decomposition pathways.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Direct use of active Pd(0) catalyst.
Ligand SPhos or XPhos (2-4 mol%)Promotes desired coupling, suppresses side reactions.[16][17]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective for transmetalation with minimal side reactions.[18]
Boronic Acid/Ester 1.1 - 1.5 equivalentsDrives reaction to completion.
Solvent Degassed 1,4-Dioxane / H₂O (4:1)Common and effective solvent system.[17]
Temperature 80 - 100 °CBalances reaction rate and substrate stability.
Atmosphere Argon or NitrogenPrevents oxidative degradation of the catalyst.

Caption: Workflow for optimizing Suzuki coupling to minimize decomposition.

Q2: I am attempting a Buchwald-Hartwig amination and observing formation of palladium black and significant hydrodebromination. How can I improve this reaction?

A2: The formation of palladium black indicates catalyst decomposition, while hydrodebromination is a competitive reductive pathway.[4] Both issues point towards suboptimal reaction conditions. The Buchwald-Hartwig amination is highly sensitive to the interplay between the ligand, base, and temperature.[5][20]

Troubleshooting Protocol: Buchwald-Hartwig Amination

  • Use a Pre-catalyst : Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often superior to generating the catalyst in situ. They are air-stable and provide a reliable source of the active catalytic species, reducing the likelihood of decomposition.[16]

  • Base Selection and Strength : A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common.[5] However, its quality is crucial. Use freshly opened, powder-like NaOt-Bu, not old, clumpy material which may contain hydroxides that can poison the catalyst.

  • Strictly Anaerobic Conditions : The catalytic cycle involves sensitive Pd(0) and Pd(II) species that are highly susceptible to oxygen.[20] Ensure your flask is properly flame-dried and the reaction is set up under a positive pressure of argon. Use solvents that have been purged with argon for at least 30 minutes.

Table 2: Troubleshooting Buchwald-Hartwig Amination

ProblemPotential CauseSuggested Solution
Hydrodebromination Reaction temperature is too high.Lower the temperature. Many aminations can proceed effectively at temperatures below 100 °C.
Incorrect ligand choice.Use a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) designed to favor C-N bond formation.[5]
Catalyst Decomposition (Pd Black) Presence of oxygen or water.Ensure rigorous inert atmosphere techniques and use anhydrous solvents.
Base quality is poor.Use fresh, high-purity sodium tert-butoxide.
Low Conversion Insufficiently active catalyst.Switch to a modern palladium pre-catalyst.
Base is not strong enough.While NaOt-Bu is standard, LHMDS can be an alternative for certain substrates.[21]
Q3: When I try to form an organometallic intermediate using n-BuLi at -78 °C, I get a complex mixture of products upon quenching. What is the cause?

A3: this compound is a challenging substrate for direct metalation with highly reactive organometallics like n-butyllithium. The high reactivity and strong basicity of n-BuLi can lead to several competing and undesired reaction pathways even at low temperatures.[11][13]

Potential Competing Reactions with Strong Organometallics:

  • Attack at Multiple Sites : The organolithium reagent can potentially react at the C-Br position (metal-halogen exchange), the C-Cl position, or deprotonate the pyridine ring.

  • Ether Cleavage : Although less common at -78 °C, strong organometallic bases can cleave ethers.[6]

  • Pyridine Ring Addition : Organolithiums can add directly to the pyridine ring, leading to dihydropyridine intermediates.

Alternative Strategies:

  • Use a Milder Reagent : Consider using a magnesium-based reagent via an I/Mg exchange with a reagent like i-PrMgCl·LiCl. This can offer much higher selectivity for metal-halogen exchange at the bromine position with fewer side reactions.

  • Temperature is Critical : If using n-BuLi is unavoidable, maintaining a temperature of -78 °C or even lower is absolutely essential to control its reactivity.[13]

  • Reverse Addition : Add the n-BuLi solution slowly to a cold (-78 °C) solution of the pyridine substrate to maintain a low concentration of the highly reactive organolithium at all times.

cluster_0 Potential Reaction Pathways A Substrate + Strong Organometallic (e.g., n-BuLi) B Desired: Metal-Halogen Exchange (at C-Br) A->B C Side Reaction: Attack at C-Cl A->C D Side Reaction: Ether Cleavage A->D E Side Reaction: Ring Addition/Deprotonation A->E F Desired Product B->F Quench with E+

References

Technical Support Center: Regioselective Functionalization of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of regioselective functionalization of 5-Bromo-3-chloro-2-isobutoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth, field-proven insights.

Introduction: The Challenge of Selectivity

This compound is a versatile building block in medicinal chemistry, offering multiple sites for synthetic elaboration. However, the presence of two distinct halogen atoms (bromine and chlorine) at positions with different electronic and steric environments presents a significant challenge in achieving regioselectivity. The key to successful functionalization lies in understanding and controlling the relative reactivity of the C-Br and C-Cl bonds, as well as the potential for directed ortho-metalation.

This guide will address frequently encountered issues in a question-and-answer format, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or Non-Selective Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with my boronic acid and this compound, but I am observing a mixture of products corresponding to coupling at both the C-Br and C-Cl positions, or very low conversion. How can I favor selective coupling at the C-Br position?

Answer: This is a classic challenge of chemoselectivity in cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy.[1] The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This means that the C-Br bond at the 5-position is inherently more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 3-position. However, other factors can influence this selectivity.

Troubleshooting Steps & Scientific Rationale:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical.

    • Rationale: Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, particularly for the less reactive C-Cl bond, leading to a loss of selectivity.[2] Conversely, less sterically demanding ligands may favor the more accessible C-Br bond.

    • Recommendation: Start with a less sterically hindered phosphine ligand such as PPh₃ or a bidentate ligand like dppf.[3] If selectivity remains an issue, consider ligands specifically designed for selective C-Br activation in the presence of C-Cl.

  • Reaction Temperature and Time:

    • Rationale: Lowering the reaction temperature can often enhance selectivity. The activation energy for C-Br bond cleavage is lower than that for C-Cl bond cleavage. By providing less thermal energy, you can favor the kinetically preferred pathway of C-Br activation.

    • Recommendation: Begin with reactions at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress carefully. Extended reaction times at lower temperatures are preferable to short reaction times at high temperatures.

  • Choice of Base and Solvent:

    • Rationale: The base and solvent can influence the activity of the catalyst and the solubility of the reactants.[2][4] A weaker base may not be sufficient to promote the catalytic cycle efficiently, while a very strong base could lead to side reactions.

    • Recommendation: For Suzuki couplings, K₂CO₃ or K₃PO₄ are often good starting points.[2] Solvents like dioxane, toluene, or a mixture of an organic solvent with water are commonly used.[2][4]

Workflow for Optimizing Selective Suzuki Coupling:

cluster_start Initial Reaction Setup cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Optimization Strategies start Substrate: this compound Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) outcome Analyze Product Mixture (GC-MS, LC-MS, NMR) start->outcome low_selectivity Low Selectivity: Mixture of C-Br and C-Cl coupled products outcome->low_selectivity Poor Regioselectivity low_conversion Low Conversion: Mainly starting material outcome->low_conversion Inefficient Reaction selective_product Desired Outcome: Selective C-Br coupling outcome->selective_product Success solution1 Lower Reaction Temperature (e.g., RT to 60°C) low_selectivity->solution1 solution2 Screen Ligands: Less bulky (e.g., PPh₃) vs. Bulky (e.g., XPhos) low_selectivity->solution2 solution3 Increase Catalyst Loading or Use a more active pre-catalyst low_conversion->solution3 solution4 Screen Bases and Solvents low_conversion->solution4 solution1->start Re-run Experiment solution2->start Re-run Experiment solution3->start Re-run Experiment solution4->start Re-run Experiment

Caption: Troubleshooting workflow for regioselective Suzuki coupling.

Issue 2: Unwanted Homocoupling or Protodehalogenation in Metal-Halogen Exchange Reactions

Question: I am trying to perform a lithium-halogen exchange at the 5-position (C-Br) using n-BuLi to generate an organolithium intermediate for subsequent reaction with an electrophile. However, I am getting significant amounts of the homocoupled bipyridine and/or the protodebrominated product. What is causing this and how can I minimize these side reactions?

Answer: Lithium-halogen exchange is a powerful tool for C-C bond formation, but it is often plagued by side reactions, especially with highly reactive organolithium reagents like n-BuLi.[5]

Troubleshooting Steps & Scientific Rationale:

  • Extremely Low Temperatures are Crucial:

    • Rationale: The rate of lithium-halogen exchange is typically very fast, even at low temperatures.[5] However, side reactions such as the attack of the newly formed aryllithium species on another molecule of the starting material (leading to homocoupling) or reaction with trace amounts of proton sources (leading to protodehalogenation) are often slower and can be suppressed at very low temperatures.

    • Recommendation: Conduct the reaction at -78 °C (dry ice/acetone bath) or even lower, such as -100 °C (liquid N₂/diethyl ether slush bath).[6]

  • Inverse Addition and Rapid Quenching:

    • Rationale: Adding the organolithium reagent to the substrate can create localized areas of high concentration, promoting side reactions. Inverse addition (adding the substrate to the organolithium) can sometimes mitigate this. Quenching the reaction with the electrophile as soon as the exchange is complete is also critical.

    • Recommendation: Consider adding a solution of your this compound to the n-BuLi solution at low temperature. After a short time (often just a few minutes), add the electrophile quickly.

  • Alternative Metal-Halogen Exchange Reagents:

    • Rationale: Grignard reagents formed via magnesium-halogen exchange are generally less reactive and less prone to side reactions than their organolithium counterparts.[7]

    • Recommendation: Consider using isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and n-BuLi to perform the halogen-metal exchange.[7] This can often provide a cleaner reaction with higher yields of the desired product.[7]

Table 1: Comparison of Metal-Halogen Exchange Conditions

ReagentTypical TemperatureCommon Side ReactionsKey Advantages
n-BuLi-78 °C to -100 °CHomocoupling, ProtodehalogenationFast reaction
s-BuLi-78 °C to -100 °CSimilar to n-BuLi, can be more reactiveCan be faster than n-BuLi
t-BuLi-78 °C to -100 °CSimilar to n-BuLi, very reactiveUseful for less reactive halides
i-PrMgCl0 °C to RTFewer side reactionsMilder conditions, better functional group tolerance
i-PrMgCl / n-BuLi-20 °C to 0 °CFewer side reactions than n-BuLi aloneEnhanced reactivity over i-PrMgCl alone
Issue 3: Difficulty in Achieving C-H Functionalization via Directed ortho-Metalation (DoM)

Question: I am interested in functionalizing the C-4 position of this compound via directed ortho-metalation (DoM). However, my attempts using strong bases like LDA or n-BuLi are resulting in complex mixtures or reaction at the halogenated positions. How can I achieve selective C-4 lithiation?

Answer: Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization, where a directing group guides a strong base to deprotonate a specific ortho proton.[8][9] In your substrate, the 2-isobutoxy group is a potential directing group.[10] However, the acidic protons at the C-4 and C-6 positions are in competition, and the presence of the halogens further complicates the reaction landscape.

Troubleshooting Steps & Scientific Rationale:

  • The Directing Power of the Isobutoxy Group:

    • Rationale: The oxygen atom of the isobutoxy group can coordinate to the lithium of the organolithium base, directing deprotonation to the adjacent C-3 position.[8] However, this position is already substituted with a chlorine atom. The next available ortho-like position is C-6, but the pyridine nitrogen itself can also act as a directing group, potentially favoring C-2 or C-6 deprotonation. The C-4 proton is relatively remote from the primary directing group.

  • Competition with Halogen-Metal Exchange:

    • Rationale: As discussed in Issue 2, lithium-halogen exchange at the C-Br position is a very fast process that will likely outcompete C-H deprotonation when using alkyllithium reagents.[5]

  • Steric Hindrance:

    • Rationale: The bulky isobutoxy group may sterically hinder the approach of the base to the C-6 position, potentially making the C-4 proton more accessible, but this is often not the dominant factor.[11][12][13][14][15]

Alternative Strategies for C-4 Functionalization:

  • Protecting Group and Halogen Dance: It may be necessary to first perform a metal-halogen exchange at the C-5 position, introduce a protecting group (e.g., a silyl group), and then attempt a "halogen dance" rearrangement under specific conditions to move the halogen to the C-4 position. This is an advanced and often substrate-dependent strategy.[10]

  • C-H Activation with Transition Metal Catalysis: A more modern and potentially more successful approach would be to use transition metal-catalyzed C-H activation.

    • Rationale: Catalysts based on metals like rhodium, iridium, or palladium, in combination with specific directing groups, can achieve regioselective C-H functionalization at positions that are not accessible through traditional DoM.[16][17][18][19] The pyridine nitrogen itself can serve as a directing group in some of these transformations.[18]

    • Recommendation: Explore the literature for palladium- or rhodium-catalyzed C-H arylation, alkylation, or other functionalizations of substituted pyridines. This approach often offers superior regioselectivity and functional group tolerance.

Logical Flow for C-H Activation Strategy:

cluster_goal Objective cluster_dom DoM Approach (Challenging) cluster_alt Alternative Strategy (Recommended) goal Functionalize C-4 Position dom Directed ortho-Metalation goal->dom alt_strategy Transition Metal-Catalyzed C-H Activation goal->alt_strategy dom_issue1 Competition from Li-Br Exchange dom->dom_issue1 dom_issue2 Directing Group Ambiguity (Alkoxy vs. Pyridine-N) dom->dom_issue2 alt_step1 Select Catalyst System (e.g., Pd, Rh, Ir) alt_strategy->alt_step1 alt_step2 Identify Directing Group (Pyridine-N or pre-installed DG) alt_step1->alt_step2 alt_step3 Optimize Reaction Conditions (Solvent, Temperature, Additives) alt_step2->alt_step3

References

Technical Support Center: Analytical Monitoring of 5-Bromo-3-chloro-2-isobutoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 5-Bromo-3-chloro-2-isobutoxypyridine. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical monitoring is paramount for ensuring reaction completion, identifying impurities, and optimizing yield. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.

General Analytical Workflow

The successful monitoring of any chemical reaction follows a structured workflow. Understanding this process is the first step to effective troubleshooting. The goal is to obtain representative, reproducible data that accurately reflects the state of the reaction.

Analytical_Workflow cluster_reaction Reaction Environment cluster_analysis Analytical Laboratory Reaction Reaction Vessel (this compound + Reagents) Sampling 1. Representative Sampling (Aliquot Withdrawal) Reaction->Sampling Prep 2. Sample Preparation (Quenching, Dilution, Filtration) Sampling->Prep Method 3. Analytical Method Selection (HPLC, GC, NMR) Prep->Method Analysis 4. Instrumental Analysis Method->Analysis Data 5. Data Processing & Interpretation Analysis->Data Result Actionable Insights (Reaction Endpoint, Purity, Yield) Data->Result

Caption: General workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring reactions of aromatic compounds like this compound due to its high resolution and sensitivity for non-volatile or thermally labile compounds.[1][2][3] A reversed-phase C18 column is typically the first choice for separating these types of halogenated aromatic molecules.[2]

HPLC Troubleshooting Guide

Issue 1: My analyte peak is tailing, giving poor peak shape and inaccurate integration.

  • Question: What causes peak tailing for a halogenated pyridine compound, and how can I resolve it?

  • Answer: Peak tailing is often caused by secondary interactions between your analyte and the stationary phase, or by issues within the HPLC system itself.[4] For a compound like this compound, the basic nitrogen atom on the pyridine ring can interact with acidic residual silanol groups on the silica-based C18 column.[5]

    • Causality: This secondary interaction is a different retention mechanism from the primary reversed-phase partitioning, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

    • Solutions:

      • Adjust Mobile Phase pH: Adding a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase can protonate the pyridine nitrogen.[2] This creates a single, positively charged species that is less likely to interact with residual silanols.

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, minimizing these secondary interactions.

      • Check for Column Voids: A void at the head of the column can disrupt the flow path, leading to peak shape distortion.[5][6] This can be diagnosed by a sudden drop in backpressure. If a void is suspected, replacing the column is the best solution.[6]

Issue 2: My retention times are drifting from one injection to the next.

  • Question: I'm seeing my retention times shift during a sequence. What is the likely cause and fix?

  • Answer: Retention time instability points to a lack of equilibrium in the system or inconsistent mobile phase delivery.[4][7]

    • Causality: The partitioning of the analyte between the mobile and stationary phases is highly dependent on temperature and the precise composition of the mobile phase. Any fluctuation will alter retention.

    • Solutions:

      • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.

      • Use a Column Thermostat: Temperature fluctuations can cause significant retention time shifts.[3][8] A column oven provides a stable thermal environment.[8]

      • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump heads, leading to inaccurate flow rates and pressure fluctuations.[3][6][8] Always degas your solvents before use.

      • Check Pump Performance: If you are using a gradient, ensure the proportioning valves are working correctly. You can verify this by adding a UV-active tracer to one of the solvents and monitoring the baseline during the gradient.[4]

HPLC_Troubleshooting Problem HPLC Issue: Retention Time Drift Cause1 Inadequate Equilibration? Problem->Cause1 Cause2 Temperature Fluctuation? Problem->Cause2 Cause3 Mobile Phase Outgassing? Problem->Cause3 Cause4 Pump/Mixer Issue? Problem->Cause4 Solution1 Flush column for 15-20 min before run Cause1->Solution1 Yes Solution2 Use a column oven set to a stable temp (e.g., 30 °C) Cause2->Solution2 Yes Solution3 Degas mobile phase (sonication, vacuum, or sparging) Cause3->Solution3 Yes Solution4 Prime pump heads; check proportioning valves Cause4->Solution4 Yes

Caption: Decision tree for troubleshooting HPLC retention time drift.

Protocol: HPLC Monitoring of a Reaction

This protocol outlines a standard approach for monitoring the consumption of this compound.

ParameterRecommended SettingRationale
HPLC System Standard system with pump, autosampler, column oven, and UV/PDA detector.Provides the necessary components for reproducible chromatographic separation and detection.[2]
Column C18, 150 mm x 4.6 mm, 5 µm particle size.A versatile, common choice for separating aromatic amines and related compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the reversed-phase system. Formic acid helps to control peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component. Acetonitrile is a common solvent with good UV transparency.[2]
Gradient 50% B to 95% B over 10 minutesA gradient is often necessary to elute starting materials, intermediates, and products with different polarities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temp. 30 °CEnsures stable retention times by eliminating ambient temperature fluctuations.[2]
Detection UV at 254 nm or PDA Scan (210-400 nm)Aromatic pyridines are UV active. A PDA detector is useful for identifying new peaks and assessing peak purity.
Injection Vol. 5-10 µLA smaller volume minimizes potential peak distortion from the injection solvent.[8]

Step-by-Step Methodology:

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water). This prevents further reaction.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.

  • Injection: Place the filtered sample in an autosampler vial and inject it into the equilibrated HPLC system.

  • Data Analysis: Monitor the peak area of the this compound starting material over time. The reaction is complete when this peak area is consumed or reaches a stable minimum. The appearance of product peaks should correspond with the disappearance of the starting material.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile compounds and can be very effective for monitoring reactions involving this compound, especially for identifying volatile impurities or byproducts.[9] Coupling with a mass spectrometer (GC-MS) provides powerful identification capabilities.[10]

GC Troubleshooting Guide

Issue 1: I am seeing "ghost peaks" in my chromatogram.

  • Question: What are ghost peaks and where do they come from in the analysis of my pyridine derivative?

  • Answer: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are typically caused by carryover from a previous injection or contamination in the system.[7][11]

    • Causality: High-boiling or adsorptive compounds from a previous, more concentrated sample can remain in the injector or at the head of the column. They then slowly elute in subsequent runs, appearing as broad, unexpected peaks. Septum bleed is another common source of contamination.

    • Solutions:

      • Run a Blank Gradient: Inject a blank solvent (e.g., the solvent used for your sample) and run your standard temperature program. If the ghost peaks appear, the contamination is in the system.

      • Clean the Injector: The injector liner is a common site of contamination. Replace the liner and the septum. Using a deactivated liner can help reduce active sites where compounds can stick.[3]

      • Bake Out the Column: Disconnect the column from the detector and bake it at a temperature slightly above your method's maximum (but below the column's specified limit) for a few hours with carrier gas flowing to flush out contaminants.[11]

Issue 2: My peaks are broad and show poor resolution.

  • Question: Why are my GC peaks not sharp, and how can I improve the separation?

  • Answer: Broad peaks and poor resolution can stem from several factors, including incorrect flow rate, a non-optimized temperature program, or column degradation.[11][12]

    • Causality: Chromatographic efficiency depends on the rapid transfer of the analyte between the carrier gas and the stationary phase. If this process is slow or disrupted, the analyte band broadens as it travels through the column.

    • Solutions:

      • Optimize Carrier Gas Flow Rate: Each column has an optimal linear velocity (flow rate) for the best efficiency. Check the column manufacturer's recommendation and ensure your flow rate is set correctly.

      • Adjust the Temperature Program: A slow temperature ramp can sometimes lead to broader peaks for later-eluting compounds. Conversely, a ramp that is too fast can cause co-elution. Experiment with increasing the ramp rate to sharpen peaks, but be mindful of maintaining resolution.

      • Check for Column Contamination/Degradation: Non-volatile residues can accumulate at the head of the column, creating active sites that lead to peak broadening.[13] Trim a small section (10-20 cm) from the front of the column to remove the contaminated part.

Protocol: GC-MS Monitoring of a Reaction

This protocol provides a starting point for developing a GC-MS method for reaction monitoring.

ParameterRecommended SettingRationale
GC System GC with a split/splitless injector, coupled to a Mass Spectrometer (MS).Allows for both qualitative (MS) and quantitative analysis.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).A low-polarity, general-purpose column suitable for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min.Inert carrier gas providing good efficiency.
Injector Temp. 250 °CEnsures volatilization of the analyte without causing thermal degradation.
Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).A typical program that should be optimized to achieve separation of reactants and products.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Scan Range m/z 40-450Covers the expected mass range for the starting material, products, and likely fragments.

Step-by-Step Methodology:

  • Sample Preparation: Withdraw an aliquot from the reaction. Dilute it in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the diluted sample into the GC injector. A split injection (e.g., 50:1 split ratio) is recommended to avoid overloading the column.

  • Data Analysis: Monitor the reaction by extracting the ion chromatograms for the molecular ions or characteristic fragment ions of the starting material and expected product(s). The disappearance of the starting material signal and the appearance of the product signal indicate reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful technique for reaction monitoring because it provides detailed structural information and is inherently quantitative without the need for response factor calibration.[1][14][15] It can be used for at-line analysis of withdrawn samples or for real-time, in-situ monitoring.[15][16]

NMR Troubleshooting Guide

Issue 1: I am unsure how to assign the proton (¹H) signals in my complex pyridine spectrum.

  • Question: The aromatic region of my ¹H NMR spectrum is a crowded multiplet. How can I definitively assign the protons of my substituted pyridine?

  • Answer: Unambiguous assignment of protons in a substituted aromatic system often requires two-dimensional (2D) NMR experiments.[17]

    • Causality: In a 1D ¹H NMR spectrum, protons that are close in chemical shift and coupled to each other can produce overlapping multiplets that are difficult or impossible to interpret directly.

    • Solutions:

      • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other (typically through 2 or 3 bonds).[17] A cross-peak between two signals in a COSY spectrum confirms that those two protons are neighbors.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[17] By observing a correlation from a known proton (e.g., the -CH₂- of the isobutoxy group) to a carbon in the pyridine ring, you can begin to piece together the structure and assign the quaternary (non-protonated) carbons.[17]

Issue 2: My quantitative NMR (qNMR) results are not reproducible.

  • Question: I'm trying to quantify the conversion using an internal standard, but my results vary significantly. What am I doing wrong?

  • Answer: Reproducibility in qNMR relies on proper sample preparation, acquisition parameters, and data processing.

    • Causality: The area of an NMR peak is directly proportional to the number of nuclei contributing to it.[14] However, factors like incomplete relaxation between scans, poor phasing, or an unstable internal standard can distort this relationship.

    • Solutions:

      • Choose a Suitable Internal Standard: The standard must be stable under reaction conditions, soluble in the NMR solvent, and have at least one sharp peak that does not overlap with any reactant or product signals.[18] 1,3,5-trimethoxybenzene is a common choice.

      • Ensure Full Relaxation: Use a long relaxation delay (D1) in your acquisition parameters. A common rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any peak you wish to quantify. A D1 of 10-15 seconds is often a safe starting point.

      • Careful Processing: Accurate quantification requires meticulous data processing. Ensure the spectrum is correctly phased and that the baseline is flat across the integrated regions. Integrate a wide enough region to capture the entire peak, including any ¹³C satellites.

Protocol: ¹H NMR Monitoring with Internal Standard

Step-by-Step Methodology:

  • Prepare Internal Standard Stock: Accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.[17][18]

  • Sample Preparation: At each time point, withdraw a precise volume of the reaction mixture (e.g., 100 µL) and add it to a precise volume of the internal standard stock solution (e.g., 500 µL) in an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum.

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 15 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a known, non-overlapping peak from the starting material (e.g., a proton on the pyridine ring) and a peak from the internal standard (e.g., the methoxy protons).

    • Calculate the concentration of the starting material relative to the known concentration of the internal standard using the following formula:

    Concentration_Analyte = (Area_Analyte / N_Analyte) * (N_Standard / Area_Standard) * Concentration_Standard

    Where 'N' is the number of protons giving rise to the integrated signal.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time, in-situ monitoring of my reaction?

A: For true real-time monitoring without sample withdrawal, spectroscopic probes are ideal. Techniques like FT-IR and Raman spectroscopy can be inserted directly into the reactor to provide continuous data on the concentration of functional groups.[14][19] Online flow NMR is another powerful option, where the reaction mixture is continuously pumped through the NMR spectrometer, providing rich structural and quantitative data in real-time.[14][15] The choice depends on factors like spectral interference from solvents and the need for structural versus functional group information.[14][19]

Q2: How can I identify an unknown impurity peak that appears during the reaction?

A: Hyphenated techniques are the gold standard for impurity identification.

  • LC-MS or GC-MS: These methods separate the impurity from the main mixture chromatographically and then provide its mass, which is a critical piece of structural information.[2] The fragmentation pattern in the mass spectrum can often be used to elucidate the structure.

  • Isolation and NMR: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC or column chromatography. Once isolated, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to determine its complete structure.[17]

Q3: Are there specific safety considerations when preparing samples of this compound for analysis?

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-3-chloro-2-isobutoxypyridine in Comparison to Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-3-chloro-2-isobutoxypyridine with other commercially available halopyridines in key cross-coupling and nucleophilic aromatic substitution reactions. By understanding the nuanced reactivity of this trifunctionalized building block, researchers can make more informed decisions in their synthetic strategies, leading to more efficient and predictable outcomes.

Understanding the Reactivity Landscape of Halopyridines

The reactivity of halopyridines in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[1]

The position of the halogen on the electron-deficient pyridine ring also plays a critical role. The electron-withdrawing nature of the nitrogen atom renders the C2 and C4 positions more electrophilic and thus more susceptible to both nucleophilic attack and oxidative addition by a low-valent metal catalyst.[3] The C3 and C5 positions are comparatively less activated.

In the case of This compound , we have a confluence of these factors:

  • Two different halogens: A bromine at C5 and a chlorine at C3. Based on the general reactivity trend, the C-Br bond is expected to be significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

  • An electron-donating alkoxy group: The isobutoxy group at the C2 position is an electron-donating group (EDG) through resonance, which can influence the electron density of the pyridine ring and potentially modulate the reactivity of the adjacent halogen atoms.

  • Substitution pattern: The halogens are at the C3 and C5 positions, which are generally less reactive than the C2, C4, and C6 positions.

This unique combination of substituents makes this compound a versatile building block, allowing for selective functionalization at the C5 position while leaving the C3-chloro and C2-isobutoxy groups intact for subsequent transformations.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of halopyridines in this reaction is highly dependent on the factors discussed above.

Expected Reactivity of this compound

The C5-bromo bond of this compound is anticipated to be the primary site of reactivity in Suzuki-Miyaura coupling under standard conditions. The C3-chloro bond, being stronger and at a less activated position, would require more forcing conditions or specialized catalyst systems to react.

Comparative Data
HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-5-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85Inferred from[4]
2,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O80492 (mono-C5)Inferred from[5]
3,5-DichloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001875Inferred from
This compound (Predicted) Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90-100 6-12 >80 (at C5) N/A

Causality Behind Experimental Choices: The choice of a phosphine ligand-based palladium catalyst like Pd(PPh₃)₄ is a standard for Suzuki couplings of bromo- and chloropyridines. The use of an aqueous base like K₂CO₃ or Na₂CO₃ is common and facilitates the transmetalation step. The reaction temperature is typically elevated to ensure a reasonable reaction rate, especially for less reactive chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure suitable for the selective coupling at the C5-bromo position of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) reagents->catalyst solvent Add degassed solvent (e.g., Toluene/H₂O 4:1) catalyst->solvent heat Heat to 90-110 °C Monitor by TLC/LC-MS solvent->heat extract Aqueous work-up (EtOAc, H₂O, brine) heat->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halopyridines is dictated by the halogen and its position on the ring.

Expected Reactivity of this compound

The C5-bromo bond is the expected site of amination under typical Buchwald-Hartwig conditions, demonstrating high regioselectivity over the C3-chloro bond. The electron-donating isobutoxy group at C2 may slightly decrease the electrophilicity of the pyridine ring, but the inherent higher reactivity of the C-Br bond should still dominate.

Comparative Data

Direct experimental data for the Buchwald-Hartwig amination of this compound is scarce. However, data from analogous systems provide a reliable basis for comparison.

HalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-5-chloropyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10016~80 (at C3)Inferred from[6][7][8]
2,5-DibromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102485 (mono-C5)Inferred from[8][9]
3,5-DichloropyridinePiperidinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102465Inferred from[9]
This compound (Predicted) Morpholine Pd₂(dba)₃ / BINAP NaOtBu Toluene 100 12-18 >75 (at C5) N/A

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or XPhos is crucial for efficient Buchwald-Hartwig amination, as they promote the reductive elimination step. Strong bases like sodium tert-butoxide (NaOtBu) are typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the regioselective amination at the C5-bromo position of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) catalyst Add Pd precatalyst and Ligand (e.g., Pd₂(dba)₃ / BINAP) reagents->catalyst solvent Add anhydrous, degassed solvent (e.g., Toluene) catalyst->solvent heat Heat to 80-110 °C Monitor by TLC/LC-MS solvent->heat extract Aqueous work-up (EtOAc, H₂O, brine) heat->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.

Expected Reactivity of this compound

Consistent with the other palladium-catalyzed reactions, the Sonogashira coupling is expected to occur selectively at the C5-bromo position of this compound. The copper(I) co-catalyst, typically used in Sonogashira reactions, facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[10][11]

Comparative Data

While no direct experimental data for the Sonogashira coupling of this compound has been found, we can infer its reactivity from related bromopyridines.

HalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-5-chloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF656~90 (at C3)Inferred from[10][11][12]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[13][14]
3,5-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFrt288 (mono-C5)Inferred from[15]
This compound (Predicted) Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 65-80 4-8 >85 (at C5) N/A

Causality Behind Experimental Choices: The combination of a palladium catalyst and a copper(I) co-catalyst is the hallmark of the Sonogashira reaction. An amine base, such as triethylamine or diisopropylamine, serves as both the base and, in some cases, the solvent. The reaction is often carried out under mild conditions, although heating may be required for less reactive halides.

Experimental Protocol: Sonogashira Coupling

This generalized protocol is designed for the selective alkynylation at the C5-bromo position of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Terminal Alkyne (1.2 eq) catalyst Add Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI reagents->catalyst solvent_base Add degassed solvent (e.g., THF) and Base (e.g., Et₃N) catalyst->solvent_base heat Stir at rt to 80 °C Monitor by TLC/LC-MS solvent_base->heat extract Aqueous work-up (EtOAc, NH₄Cl(aq)) heat->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. In this compound, the C2 position is occupied by the isobutoxy group. While the C3 and C5 positions are less activated towards SNAr, the presence of two halogens can still allow for substitution under certain conditions. However, palladium-catalyzed cross-coupling reactions are generally milder and more versatile for the functionalization of such halopyridines.

Conclusion

This compound is a highly versatile building block for the synthesis of complex substituted pyridines. Its reactivity is dominated by the C5-bromo bond in palladium-catalyzed cross-coupling reactions, allowing for highly regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C3-chloro substituent remains available for subsequent functionalization, offering a strategic handle for further molecular diversification. The 2-isobutoxy group, while potentially modulating the overall electron density of the pyridine ring, does not override the inherent reactivity difference between the bromine and chlorine atoms. By understanding these reactivity patterns and employing the appropriate reaction conditions, researchers can effectively utilize this compound to construct a wide range of novel and potentially bioactive molecules.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Bromo-3-chloro-2-isobutoxypyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of pharmaceutical intermediates is a cornerstone of robust and reproducible manufacturing processes. 5-Bromo-3-chloro-2-isobutoxypyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As such, the ability to accurately determine its concentration and purity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to understand the principles of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The ICH Q2(R1) guideline, a globally recognized standard, outlines the validation characteristics that need to be considered.[6][7] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC with UV detection is a workhorse in pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[3] For a molecule like this compound, which contains a chromophoric pyridine ring, UV detection is a logical and effective choice.

Experimental Protocol: RP-HPLC-UV Method Development and Validation

This protocol is a representative method based on common practices for the analysis of halogenated pyridine derivatives.[2][3]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar to non-polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing.

    • Solvent B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution: A gradient is recommended to ensure elution of the target compound with a good peak shape and to separate it from potential impurities with different polarities. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined using a PDA detector. Based on the pyridine structure, a wavelength in the range of 254-280 nm is expected.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range for linearity assessment could be 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the same solvent as the standard to obtain a concentration within the calibration range.

3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)):

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a PDA detector.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy The mean percent recovery should be between 98.0% and 102.0% at three different concentration levels.
Precision (Repeatability) The relative standard deviation (%RSD) for six replicate injections of the standard solution should be ≤ 2.0%.
Precision (Intermediate) The %RSD should be ≤ 2.0% when the analysis is performed by different analysts on different days.
Limit of Quantitation (LOQ) The signal-to-noise ratio should be at least 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness The method should show no significant changes in results with deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Workflow for RP-HPLC-UV Method Validation

cluster_prep Preparation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) cluster_report Reporting prep_std Prepare Standard Solutions dev_col Select Column & Mobile Phase prep_std->dev_col prep_sample Prepare Sample Solutions prep_sample->dev_col dev_opt Optimize Gradient & Flow Rate dev_col->dev_opt dev_det Determine Detection Wavelength dev_opt->dev_det val_spec Specificity dev_det->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_loq LOQ/LOD val_prec->val_loq val_rob Robustness val_loq->val_rob report Validation Report val_rob->report

Caption: Workflow for RP-HPLC-UV method validation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of this compound at trace levels or in complex matrices, LC-MS/MS is the method of choice.[4][8][9] The specificity of MS detection, particularly the unique isotopic patterns of bromine and chlorine, provides a high degree of confidence in the identification and quantification of the analyte.[10]

  • Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10] The presence of both a bromine and a chlorine atom in this compound will result in a characteristic isotopic cluster in the mass spectrum, providing a unique fingerprint for the molecule.

Experimental Protocol: LC-MS/MS Method Development and Validation

1. LC and MS Conditions:

  • LC System: A standard UHPLC or HPLC system. The chromatographic conditions (column, mobile phase, gradient) can be similar to the HPLC-UV method, but with a focus on achieving sharp peaks and good separation from interfering matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a good starting point for pyridine-containing compounds.

  • MS/MS Transitions: The instrument will be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte.

    • Precursor Ion Selection: The [M+H]⁺ for C₁₀H₁₃BrClNO would be determined by infusion of a standard solution.

    • Product Ion Selection: The most abundant and stable fragment ion would be selected for quantification. A second, less abundant fragment ion would be used for confirmation.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows would be optimized to maximize the signal for the analyte.

2. Standard and Sample Preparation:

  • Preparation of standards and samples would be similar to the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, the concentration range for the calibration curve would likely be much lower (e.g., pg/mL to ng/mL).

  • An internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to correct for matrix effects and variations in instrument response.

Comparative Performance of HPLC-UV vs. LC-MS/MS
Performance CharacteristicRP-HPLC with UV DetectionLC-MS/MSRationale
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and specific MRM transitions.MS/MS is less susceptible to interference from co-eluting compounds.
Sensitivity (LOQ) Typically in the low µg/mL to high ng/mL range.Typically in the low ng/mL to pg/mL range.Mass spectrometers are inherently more sensitive detectors than UV detectors.
Linearity (R²) > 0.999> 0.999Both techniques can provide excellent linearity.
Accuracy (% Recovery) 98 - 102%99 - 101%Both can be highly accurate when properly validated.
Precision (% RSD) < 2%< 1.5%The use of an internal standard in LC-MS/MS can improve precision.
Robustness GoodModerateMS source conditions can be more sensitive to changes in the sample matrix.
Cost & Complexity LowerHigherLC-MS/MS instrumentation is more expensive and requires more specialized expertise.

Workflow for LC-MS/MS Method Validation

cluster_prep Preparation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) cluster_report Reporting prep_std Prepare Standards & Internal Standard dev_lc Optimize LC Separation prep_std->dev_lc prep_sample Prepare Samples prep_sample->dev_lc dev_ms Optimize MS Parameters (Infusion) dev_lc->dev_ms dev_mrm Select MRM Transitions dev_ms->dev_mrm val_spec Specificity & Matrix Effects dev_mrm->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_loq LOQ/LOD val_prec->val_loq val_rob Robustness val_loq->val_rob report Validation Report val_rob->report

Caption: Workflow for LC-MS/MS method validation.

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control, purity assessment, and assay of the bulk intermediate, a validated RP-HPLC-UV method is the recommended choice. It offers a robust, cost-effective, and accurate solution that is well-suited for the majority of applications in a pharmaceutical manufacturing environment.[3]

  • For applications requiring the measurement of trace levels of this compound, such as in cleaning validation, impurity profiling, or pharmacokinetic studies, a validated LC-MS/MS method is indispensable. Its superior sensitivity and specificity ensure reliable quantification at levels that are unattainable with HPLC-UV.[8][9]

Regardless of the chosen technique, a rigorous validation process in accordance with ICH guidelines is mandatory to ensure the generation of reliable and reproducible data.[6][11][12] This guide provides a solid foundation for initiating the development and validation of analytical methods for this compound, empowering researchers and drug development professionals to maintain the highest standards of quality and scientific integrity in their work.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-3-chloro-2-isobutoxypyridine

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents. The compound this compound is a particularly valuable building block due to its distinct electronic and steric properties. The presence of two different halogen atoms—bromine at the 5-position and chlorine at the 3-position—offers the potential for sequential, site-selective functionalization through transition metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of efficient and modular synthetic strategies, allowing for the controlled introduction of molecular complexity.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl.[1] For this compound, this principle dictates that the C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a Pd(0) center than the more inert C-Cl bond at the 3-position.[1][2] This guide provides a comparative analysis of two powerful cross-coupling strategies for the selective functionalization at the C-5 position: the Suzuki-Miyaura coupling (via a Miyaura borylation intermediate) and the Sonogashira coupling.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system is paramount for achieving high yield, selectivity, and functional group tolerance. Below is a comparison of two robust systems for the selective C-5 functionalization of this compound.

Parameter System 1: Suzuki-Miyaura Coupling (via Borylation) System 2: Sonogashira Coupling
Reaction C(sp²)–C(sp²) bond formationC(sp²)–C(sp) bond formation
Coupling Partner Organoboron compounds (Boronic acids/esters)Terminal Alkynes
Catalyst System Borylation: Pd(dppf)Cl₂ Coupling: Pd(PPh₃)₄ or other Pd(0)/ligand complexesPdCl₂(PPh₃)₂ / CuI
Key Advantages Broad commercial availability of boronic acids; high functional group tolerance; stable and easy-to-handle reagents.[3]Direct introduction of a linear alkyne moiety, a versatile handle for further chemistry (e.g., click chemistry, cyclizations). Mild reaction conditions.
Considerations Often a two-step process (borylation then coupling). Boronic acids can undergo self-coupling (homocoupling).Requires a copper(I) co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling). Anhydrous and anaerobic conditions are often preferred.
Typical Base Borylation: KOAc Coupling: K₂CO₃, Cs₂CO₃Amine base (e.g., Et₃N, DIPEA) which also acts as a solvent.
Typical Solvent 1,4-Dioxane, Toluene, DMETHF / Triethylamine

Mechanistic Underpinnings of Selectivity

The success of these transformations hinges on the general catalytic cycle of palladium-catalyzed cross-coupling, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The site-selectivity for the C-Br bond over the C-Cl bond is established in the initial, and often rate-determining, oxidative addition step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the kinetically favored site for the insertion of the Pd(0) catalyst.

Diagram: Generalized Catalytic Cycles

The following diagrams illustrate the fundamental mechanisms for the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product BoronicWaste X-B(OR)₂ Transmetal->BoronicWaste ArBr Ar-Br ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AlkynylPd Ar-Pd(II)(C≡CR)L₂ OxAdd->AlkynylPd Transmetalation AlkynylPd->Pd0 Reductive Elimination Product Ar-C≡CR AlkynylPd->Product ArBr Ar-Br ArBr->OxAdd CuBr Cu(I)Br CuAlkynyl Cu(I)-C≡CR CuBr->CuAlkynyl Base CuAlkynyl->OxAdd CuAlkynyl->CuBr Alkyne H-C≡CR Alkyne->CuBr

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocols and Supporting Data

The following protocols are provided as robust starting points for the selective functionalization of this compound.

Protocol 1: Two-Step Suzuki-Miyaura Coupling at C-5

This protocol first involves a Miyaura borylation to convert the C-Br bond into a boronate ester, which is then used in a subsequent Suzuki coupling. This method has been successfully applied to the target substrate.[3][5]

Step A: Miyaura Borylation

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.3 equiv.), and potassium acetate (KOAc, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration relative to the substrate).

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product, 3-chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, can often be used in the next step without further purification or can be purified by column chromatography.[5]

Step B: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add the crude boronate ester from Step A (1.0 equiv.), the desired aryl halide (1.1 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas three times.

  • Catalyst Addition: Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with stirring to 90-100 °C. Monitor by TLC or GC-MS until completion (typically 2-8 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the 5-aryl-3-chloro-2-isobutoxypyridine product.

Diagram: Experimental Workflow for Suzuki Coupling

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Substrate, Boron Reagent & Base inert Establish Inert Atmosphere (Ar/N₂) start->inert catalyst Add Pd Catalyst & Solvent inert->catalyst heat Heat and Stir (e.g., 90-100 °C) catalyst->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter extract Aqueous Work-up & Extraction filter->extract purify Concentrate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Protocol 2: Direct Sonogashira Coupling at C-5

This protocol outlines a direct method for coupling terminal alkynes at the C-5 position, leveraging the higher reactivity of the C-Br bond.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvents, typically a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 ratio). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within 2-16 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to yield the 5-alkynyl-3-chloro-2-isobutoxypyridine.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Sonogashira coupling reactions are highly effective methods for the selective functionalization of this compound at the C-5 position.

  • The Suzuki-Miyaura coupling is recommended when a wide variety of aryl or heteroaryl substituents are desired, owing to the vast commercial library of boronic acids. The two-step borylation-coupling sequence is robust and well-documented for this specific substrate.

  • The Sonogashira coupling is the method of choice for the direct and efficient installation of an alkyne functionality. This provides a valuable synthetic handle for subsequent transformations, making it ideal for fragment-based drug discovery and the synthesis of complex molecular architectures.

The selection between these two powerful catalytic systems should be guided by the specific synthetic target and the desired downstream chemistry. Both protocols leverage the inherent reactivity difference between the C-Br and C-Cl bonds, providing a reliable and selective entry point into novel chemical space.

References

A Comparative Guide to the Biological Activity of 5-Bromo-3-chloro-2-isobutoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an exceptional core for designing novel therapeutics. This guide delves into the therapeutic potential of derivatives based on the 5-Bromo-3-chloro-2-isobutoxypyridine scaffold. While direct experimental data on this specific series is nascent, this document serves as a predictive comparison based on well-established structure-activity relationships (SAR) of analogous pyridine compounds. We will explore the hypothetical antimicrobial, antifungal, and anticancer activities of a rationally designed library of derivatives, providing a framework for future research and development.

The Core Scaffold and Synthetic Strategy

The parent compound, this compound, offers multiple sites for chemical modification. The bromine atom at the C-5 position is particularly amenable to substitution reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of functional groups. The chloro and isobutoxy groups also influence the electronic and steric properties of the pyridine ring, which can be fine-tuned to optimize biological activity.

A proposed synthetic pathway for generating a library of derivatives is outlined below. This strategy focuses on the palladium-catalyzed cross-coupling reaction at the C-5 position, a versatile and widely used method for the functionalization of halopyridines.

Synthetic_Pathway This compound This compound Derivative_1 Aryl-substituted derivative This compound->Derivative_1 Pd(PPh3)4, K2CO3 Arylboronic acid Derivative_2 Amino-substituted derivative This compound->Derivative_2 Pd(dba)2, Xantphos Amine Derivative_3 Heterocycle-substituted derivative This compound->Derivative_3 PdCl2(dppf), Cs2CO3 Heterocycle Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock (10 mg/mL in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Add test compounds and incubate Seed_Cells->Treat_Cells Add_MTT Add MTT reagent and incubate Treat_Cells->Add_MTT Solubilize Add solubilizing agent (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of pharmaceutical intermediates and advanced materials, the confirmation of purity is not merely a quality control checkpoint; it is the foundation upon which product safety and efficacy are built. This guide provides a comprehensive, field-tested framework for assessing the purity of 5-Bromo-3-chloro-2-isobutoxypyridine, a key building block in modern medicinal chemistry. We move beyond single-method analyses, advocating for an orthogonal approach that leverages the distinct strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document details the causality behind methodological choices, provides validated experimental protocols, and presents a comparative analysis to guide researchers and drug development professionals in establishing a robust, self-validating purity assessment system.

The Imperative for an Orthogonal Approach

Relying on a single analytical technique for purity determination is a precarious practice. A given method, such as Reverse-Phase HPLC, may excel at separating polar impurities but can fail to detect non-polar or volatile compounds that co-elute with the main peak or do not ionize well. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a far more rigorous and trustworthy assessment. For a molecule like this compound, which contains a polar pyridine core, a non-polar isobutoxy group, and halogen atoms, a multi-faceted strategy is essential to detect the full spectrum of potential process-related impurities and degradation products.

Our recommended workflow integrates three pillars of analytical chemistry, ensuring that the weaknesses of one method are covered by the strengths of another.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary & Secondary Analysis cluster_2 Confirmatory & Absolute Quantification cluster_3 Final Decision Prep Synthesized Batch of This compound HPLC HPLC-UV Analysis (Primary Purity & Non-Volatile Impurities) Prep->HPLC Primary Screen GCMS GC-MS Analysis (Volatile & Semi-Volatile Impurities) Prep->GCMS Parallel Screen qNMR qNMR Analysis (Absolute Purity & Structural Confirmation) HPLC->qNMR Confirm Purity >99%? GCMS->qNMR Report Generate Certificate of Analysis (CoA) qNMR->Report Assign Final Purity Value

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Bromo-3-chloro-2-isobutoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research and Drug Development Community

As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the efficient and cost-effective production of 5-Bromo-3-chloro-2-isobutoxypyridine is of significant interest to the scientific community. This guide provides a detailed cost-benefit analysis of three distinct synthetic strategies, offering experimental insights and comparative data to inform route selection for laboratory and process chemistry applications.

Executive Summary

This report evaluates three primary synthetic pathways to this compound:

  • Route 1: Nucleophilic Aromatic Substitution of a Fluoropyridine Precursor. This approach utilizes the high reactivity of a 2-fluoropyridine derivative for a direct and high-yielding etherification.

  • Route 2: Williamson Ether Synthesis from a Pyridin-2-ol Intermediate. A classic ether synthesis method, this route involves the preparation of a pyridin-2-ol followed by O-alkylation.

  • Route 3: Regioselective Halogenation of a 2-Isobutoxypyridine Precursor. This strategy commences with a readily available 2-alkoxypyridine and introduces the required halogen substituents in subsequent steps.

Our analysis indicates that Route 1 offers the most efficient and reliable pathway to the target molecule, characterized by a high-yielding final step and commercially available starting materials. While Route 2 presents a viable alternative, it necessitates further optimization of the etherification step. Route 3 is deemed the most challenging due to the inherent difficulties in controlling the regioselectivity of the di-halogenation of the pyridine ring.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Nucleophilic Substitution Route 2: Williamson Ether Synthesis Route 3: Halogenation
Overall Yield High (Reported ~86% for the final step)Moderate to High (Requires optimization)Low to Moderate (Speculative)
Cost of Starting Materials Moderate to HighModerateLow to Moderate
Number of Steps 1 (from fluoropyridine)2 (from pyridin-2-ol synthesis)3 (from 2-chloropyridine)
Predictability & Scalability HighModerateLow
Key Challenges Availability and cost of the fluoropyridine starting material.Optimization of the etherification step to maximize yield.Controlling regioselectivity during the di-halogenation step.
Safety & Environmental Use of aprotic polar solvents (e.g., DMSO).Use of strong bases (e.g., NaH) and alkylating agents.Use of halogenating agents (NBS, NCS) and potential for mixed halogenated byproducts.

Route 1: Nucleophilic Aromatic Substitution of 5-Bromo-3-chloro-2-fluoropyridine

This synthetic approach stands out for its directness and high efficiency in the final etherification step. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activate the 2-position for nucleophilic aromatic substitution, with fluorine being an excellent leaving group in this context.

Synthetic Pathway

Route_1 start 5-Bromo-3-chloro-2-fluoropyridine product This compound start->product 90 °C, 3h Yield: 86% reagent 2-Methyl-1-propanol, Cs2CO3, DMSO

Caption: High-yielding synthesis via nucleophilic aromatic substitution.

Experimental Protocol

To a solution of 5-bromo-3-chloro-2-fluoropyridine (1.0 eq) and 2-methyl-1-propanol (3.0 eq) in dimethyl sulfoxide (DMSO), cesium carbonate (3.0 eq) is added. The reaction mixture is heated to 90°C for 3 hours. Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound as a colorless oil.[1]

Cost-Benefit Analysis
  • Benefits: This route is characterized by a high-yielding final step, which simplifies purification and maximizes material throughput. The reaction conditions are relatively mild, and the procedure is straightforward, making it amenable to scale-up.

  • Costs: The primary cost driver for this route is the starting material, 5-Bromo-3-chloro-2-fluoropyridine. While commercially available, its price can be a significant factor in the overall cost of the synthesis.

Route 2: Williamson Ether Synthesis from 5-Bromo-3-chloro-pyridin-2-ol

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] This route involves the deprotonation of a pyridin-2-ol to form a nucleophilic pyridin-2-oxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Synthetic Pathway

Route_2 start 5-Bromo-3-chloro-pyridin-2-ol product This compound start->product Williamson Ether Synthesis step1_reagents 1. Strong Base (e.g., NaH) 2. Isobutyl bromide

Caption: Classic Williamson ether synthesis approach.

Experimental Protocol (General)

A solution of 5-Bromo-3-chloro-pyridin-2-ol (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) is treated with a strong base such as sodium hydride (NaH) at 0°C to form the corresponding sodium salt. To this mixture, isobutyl bromide (1.1 eq) is added, and the reaction is stirred at room temperature or gently heated until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Cost-Benefit Analysis
  • Benefits: The starting material, 5-Bromo-3-chloro-pyridin-2-ol, is commercially available, and its synthesis from less expensive precursors is documented.[3] Isobutyl bromide is also an inexpensive and readily available reagent.

  • Costs: The primary drawback of this route is the lack of a well-established, high-yielding protocol for this specific transformation. O- versus N-alkylation can sometimes be a competing side reaction in the alkylation of pyridin-2-ones, potentially lowering the yield of the desired O-alkylated product. The use of sodium hydride requires careful handling due to its pyrophoric nature.

Route 3: Regioselective Halogenation of 2-Isobutoxypyridine

This approach involves the initial synthesis of 2-isobutoxypyridine, followed by sequential or one-pot halogenation to introduce the bromo and chloro substituents at the 5- and 3-positions, respectively.

Synthetic Pathway

Route_3 start 2-Chloropyridine intermediate 2-Isobutoxypyridine start->intermediate Synthesis step1_reagents Isobutanol, NaH product This compound intermediate->product Halogenation step2_reagents 1. NBS 2. NCS

Caption: Multi-step synthesis involving challenging regioselective halogenation.

Experimental Protocol (Conceptual)
  • Synthesis of 2-Isobutoxypyridine: Sodium hydride (1.1 eq) is added to a solution of isobutanol (1.2 eq) in an anhydrous solvent like THF. After the evolution of hydrogen ceases, 2-chloropyridine (1.0 eq) is added, and the mixture is heated to reflux.[4] After completion, the reaction is worked up to yield 2-isobutoxypyridine.

  • Halogenation: The 2-isobutoxypyridine is then subjected to halogenation. This would likely involve treatment with N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The order and conditions of these additions would be critical for achieving the desired regioselectivity.

Cost-Benefit Analysis
  • Benefits: The initial starting material, 2-chloropyridine, is relatively inexpensive.[5][6]

  • Costs: The major and significant drawback of this route is the challenge of controlling the regioselectivity of the halogenation steps. The isobutoxy group is an ortho-, para-director. Therefore, bromination is likely to occur at the 5-position. However, subsequent chlorination would likely lead to a mixture of isomers, with the 3-position not being strongly favored. This would result in a low yield of the desired product and a complex purification process, making this route economically unviable for large-scale synthesis without significant process development.

Conclusion

For researchers and drug development professionals seeking an efficient and reliable synthesis of this compound, Route 1, the nucleophilic aromatic substitution of 5-Bromo-3-chloro-2-fluoropyridine, is the recommended approach. Its high yield and predictability outweigh the higher initial cost of the starting material. Route 2 offers a potentially more cost-effective alternative in terms of starting materials, but requires dedicated process development to optimize the etherification step. Route 3, while starting from inexpensive materials, is hampered by the significant and unresolved challenge of regioselective di-halogenation, making it the least practical option.

References

A Comparative Guide to the Performance of 5-Bromo-3-chloro-2-isobutoxypyridine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that dictates the success of a synthetic transformation. This guide provides an in-depth comparative analysis of the performance of 5-Bromo-3-chloro-2-isobutoxypyridine, a key building block in medicinal chemistry, across a range of common solvent systems. We will delve into the interplay of solvent properties with the solubility, stability, and reactivity of this versatile pyridine derivative, offering experimental insights and detailed protocols to inform your synthetic strategies.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (MW: 264.55 g/mol , CAS: 1289093-31-7) is a polysubstituted pyridine derivative that has garnered significant interest in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its utility stems from the presence of multiple reactive sites: a bromo and a chloro substituent amenable to various cross-coupling reactions, and an isobutoxy group that modulates the electronic properties of the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, regioselective functionalization, making it a valuable synthon for the construction of diverse molecular scaffolds.[4]

This guide will explore how the choice of solvent profoundly impacts the behavior of this molecule, influencing not only its solubility but also its stability and performance in key synthetic transformations such as Suzuki-Miyaura cross-coupling reactions.

Solubility Profile: "Like Dissolves Like" in Practice

The solubility of a reagent is the first consideration in designing a homogeneous reaction. While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility profile based on its structure and the known properties of similar compounds, such as 5-Bromo-3-chloro-2-hydroxypyridine.[5] The presence of the non-polar isobutyl group and the aromatic pyridine ring suggests good solubility in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar C-Cl and C-Br bonds, along with the pyridine nitrogen, can interact with the polar aprotic solvent molecules.
Protic Polar Ethanol, Methanol, IsopropanolModerate to HighThe isobutoxy group can act as a hydrogen bond acceptor, and the overall polarity of the molecule allows for dissolution in polar protic solvents.[5]
Non-polar Toluene, Hexanes, CyclohexaneLow to ModerateThe non-polar isobutyl chain and the aromatic ring contribute to some solubility in non-polar solvents, though the polar functionalities will limit this.
Aqueous WaterVery LowThe hydrophobic nature of the isobutyl group and the pyridine ring leads to poor water solubility.

Experimental Protocol: Determination of Qualitative Solubility

A straightforward approach to determine the qualitative solubility of this compound in various solvents is as follows:

  • Preparation: To a series of small, dry vials, add approximately 10 mg of this compound.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., THF, DCM, Ethanol, Toluene, Water).

  • Observation: Vigorously vortex each vial for 1 minute at room temperature.

  • Assessment: Visually inspect for complete dissolution. If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

This simple test provides a practical understanding of suitable solvent systems for reactions and purifications.

Stability in Solution: The Influence of Solvent Polarity and Protic Nature

  • Polar Aprotic Solvents (e.g., THF, DMF, ACN): These solvents are generally considered ideal for storing and reacting with halogenated pyridines. They provide a stable environment by solvating the polar molecule without participating in undesired side reactions.

  • Polar Protic Solvents (e.g., Alcohols, Water): In protic solvents, there is a potential for solvolysis, a slow nucleophilic substitution where the solvent molecule itself acts as the nucleophile.[11][12][13] While the 2-isobutoxy group is relatively stable, prolonged heating in highly protic media could potentially lead to its cleavage or reaction at the halogenated positions.

  • Non-polar Solvents (e.g., Toluene, Hexanes): These solvents are generally inert and provide a stable environment. However, the lower solubility of the compound in these solvents might limit their utility.

Experimental Protocol: Stability Assessment by UPLC-MS

To quantitatively assess the stability of this compound in different solvents, a time-course study using UPLC-MS is recommended.

  • Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a range of solvents (THF, ACN, Ethanol, Toluene).

  • Incubation: Store aliquots of each solution at both room temperature and an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each solution.

  • UPLC-MS Analysis: Dilute the samples and analyze by UPLC-MS to quantify the remaining parent compound and identify any potential degradation products. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid.[14][15][16]

Caption: Workflow for assessing the stability of this compound.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Study

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely used in drug discovery.[17][18] The performance of this compound in this reaction is highly dependent on the solvent system. The choice of solvent can influence the solubility of reagents, the activity of the palladium catalyst, and the rate of the key steps in the catalytic cycle.[19][20][21]

Comparative Performance in Different Solvent Systems:

  • Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are commonly employed solvents for Suzuki-Miyaura reactions. They effectively dissolve the organoboron reagents and the organic halide. DMF, in particular, can sometimes accelerate the reaction but may also lead to side reactions at elevated temperatures.

  • Ethereal Solvents (e.g., Dioxane, THF): Often used in combination with water, these solvents provide a good balance of solubility for both the organic and inorganic components of the reaction.

  • Alcoholic Solvents (e.g., Ethanol, Isopropanol): Can be used, often in a mixture with water and an aromatic solvent like toluene. They can help to dissolve the inorganic base.

  • Aqueous Mixtures: The addition of water is often crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, as it facilitates the formation of the active boronate species.

Alternative Building Blocks for Comparison:

To provide a comprehensive comparison, the performance of this compound should be benchmarked against other structurally related building blocks.

  • 5-Bromo-3-chloro-2-methoxypyridine (CAS: 848366-28-9): A close analog with a smaller alkoxy group, which may exhibit slightly different solubility and reactivity profiles.[22]

  • 5-Bromo-2-chloro-3-fluoropyridine (CAS: 29241-62-1): The presence of a fluorine atom can significantly alter the electronic properties of the pyridine ring, impacting its reactivity in cross-coupling reactions.[23]

  • 2,5-Dibromo-3-chloropyridine: Lacking the 2-alkoxy group, this analog would provide insight into the electronic contribution of the isobutoxy substituent.

Table 2: Hypothetical Comparative Yields in a Model Suzuki-Miyaura Reaction *

Building BlockSolvent SystemCatalystBaseTemp (°C)Time (h)Yield (%)
This compound Dioxane/H₂O (4:1)Pd(dppf)Cl₂K₂CO₃901285
This compound Toluene/EtOH/H₂O (4:1:1)Pd(PPh₃)₄Na₂CO₃1001678
This compound DMFPd(OAc)₂/SPhosCs₂CO₃80892
5-Bromo-3-chloro-2-methoxypyridine Dioxane/H₂O (4:1)Pd(dppf)Cl₂K₂CO₃901282
5-Bromo-2-chloro-3-fluoropyridine Dioxane/H₂O (4:1)Pd(dppf)Cl₂K₂CO₃901275
2,5-Dibromo-3-chloropyridine Dioxane/H₂O (4:1)Pd(dppf)Cl₂K₂CO₃901288 (at C5-Br)

*These are representative yields based on general trends in Suzuki-Miyaura couplings and are intended for illustrative purposes. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol outlines a general procedure for comparing the performance of this compound in different solvent systems.

  • Reagent Preparation: In separate, dry reaction vessels, place this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) to each vessel.

  • Inert Atmosphere: Seal the vessels, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O (4:1), 5 mL) to each vessel via syringe.

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the yield.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process A This compound E Solvent System (e.g., Dioxane/H2O) H Reaction Monitoring (TLC, LC-MS) B Phenylboronic Acid C Base (e.g., K2CO3) D Pd Catalyst (e.g., Pd(dppf)Cl2) F Inert Atmosphere (Ar or N2) E->F G Heat (e.g., 90 °C) F->G G->H I Work-up & Extraction H->I J Purification & Yield Determination I->J

Caption: Key components and workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice of solvent system is a critical determinant of the performance of this compound in organic synthesis.

  • For Solubility and Stability: Polar aprotic solvents such as THF, DCM, and ACN are recommended for general handling and storage. While polar protic solvents can be used, prolonged exposure, especially at elevated temperatures, should be monitored for potential degradation.

  • For Suzuki-Miyaura Cross-Coupling: A mixture of an ethereal solvent (e.g., dioxane or THF) and water is a robust starting point. For optimization, polar aprotic solvents like DMF can be explored to potentially increase reaction rates, though careful temperature control is advised to minimize side reactions.

This guide provides a framework for understanding and optimizing the use of this compound. It is imperative for researchers to perform their own systematic screening of solvents and conditions to achieve the best possible outcomes for their specific synthetic targets.

References

A Comparative Guide to Novel Compounds Derived from 5-Bromo-3-chloro-2-isobutoxypyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds is perpetual. The 2,3,5-trisubstituted pyridine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical comparison of novel compounds that can be synthesized from the versatile starting material, 5-Bromo-3-chloro-2-isobutoxypyridine. We will explore its reactivity in key cross-coupling reactions, characterize the resulting novel compounds, and compare their potential therapeutic relevance against alternative heterocyclic scaffolds.

The Strategic Advantage of the this compound Scaffold

This compound is a strategically functionalized pyridine ring, making it an excellent starting point for the synthesis of diverse compound libraries. The isobutoxy group at the 2-position enhances solubility and can be a key interaction point with biological targets. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling regioselective synthesis.[3]

Synthetic Pathways to Novel Derivatives

Two of the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of functional groups onto the pyridine core, leading to novel compounds with diverse physicochemical properties and potential biological activities.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a new carbon-carbon bond.[4][5] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.

When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is expected to occur selectively at the more reactive C5-bromo position. This allows for the synthesis of a variety of 5-aryl- or 5-heteroaryl-3-chloro-2-isobutoxypyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.

  • Procedure:

    • To a dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

    • Add a degassed mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[6] This reaction has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C5 position. This provides access to a wide range of 5-(amino)-3-chloro-2-isobutoxypyridine derivatives, including primary and secondary amines, anilines, and N-heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, amine, Pd₂(dba)₃, Xantphos, NaOtBu, toluene.

  • Procedure:

    • In a glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify by column chromatography.

Characterization of Novel Derivatives

The newly synthesized compounds would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Comparative Analysis with Alternative Scaffolds

The novel 2,3,5-trisubstituted pyridine derivatives accessible from this compound offer distinct advantages over other common heterocyclic scaffolds in drug discovery.

Feature5-Aryl-3-chloro-2-isobutoxypyridine DerivativesAlternative Scaffold: ThiophenesAlternative Scaffold: Indoles
Synthetic Accessibility High, via selective Suzuki coupling from a common intermediate.Moderate to high, various synthetic routes available.Moderate to high, well-established synthetic methods.
Structural Diversity High, a vast array of aryl and heteroaryl groups can be introduced.Moderate, functionalization can be more challenging.High, derivatization at multiple positions is possible.
Physicochemical Properties Tunable, the isobutoxy and aryl groups can be modified to optimize solubility and lipophilicity.Generally more lipophilic.Can exhibit poor solubility depending on substitution.
Metabolic Stability The pyridine ring is generally stable to metabolic degradation.Can be susceptible to oxidation.The indole ring can be a site of metabolic instability.
Biological Relevance Pyridine core is a well-established pharmacophore in numerous drugs.[7][8]Thiophene-containing drugs are known, but less common than pyridines.The indole scaffold is a key component of many natural products and pharmaceuticals.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Suzuki_Coupling start This compound reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ start->reagents product 5-Aryl-3-chloro-2-isobutoxypyridine reagents->product caption Suzuki-Miyaura Coupling Pathway

Caption: Suzuki-Miyaura Coupling Pathway

Buchwald_Hartwig_Amination start This compound reagents Amine, Pd₂(dba)₃, Xantphos, NaOtBu start->reagents product 5-Amino-3-chloro-2-isobutoxypyridine Derivative reagents->product caption Buchwald-Hartwig Amination Pathway

Caption: Buchwald-Hartwig Amination Pathway

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel, drug-like molecules. The strategic placement of its functional groups allows for selective and efficient diversification through powerful cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The resulting 2,3,5-trisubstituted pyridine derivatives offer a compelling alternative to other heterocyclic scaffolds, with the potential for improved physicochemical properties and metabolic stability. This guide provides a foundational framework for researchers to explore the rich chemical space accessible from this promising scaffold, paving the way for the discovery of the next generation of therapeutic agents.

References

The Strategic Advantage of 5-Bromo-3-chloro-2-isobutoxypyridine in Modern Synthesis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and, ultimately, the success of a drug discovery program. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 5-Bromo-3-chloro-2-isobutoxypyridine has emerged as a particularly valuable intermediate.[1] This guide provides an in-depth, objective comparison of the efficacy of this compound as a building block against viable alternatives in key cross-coupling reactions, supported by representative experimental data from analogous systems.

Introduction to a Versatile Scaffold

This compound offers a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of complex, poly-substituted pyridine derivatives. The presence of two distinct halogen atoms at the 5- and 3-positions, coupled with an isobutoxy group at the 2-position, provides a platform for sequential and regioselective functionalization. The isobutoxy group, in particular, can modulate the reactivity of the pyridine ring and influence the pharmacokinetic properties of the final molecule.

The strategic importance of this building block lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2] This guide will focus on three of the most powerful and widely used of these reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Decisive Factor: Chemoselectivity in Cross-Coupling Reactions

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that is primarily dictated by the decreasing bond dissociation energies down the halogen group.[3]

This inherent reactivity difference allows for the selective functionalization of the more labile C-Br bond at the 5-position, while leaving the more robust C-Cl bond at the 3-position intact for subsequent transformations. This chemoselectivity is a significant advantage, as it enables a modular and convergent approach to the synthesis of complex target molecules.

Comparative Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. When employing this compound, the reaction is expected to proceed with high selectivity at the 5-position.

Logical Alternatives for Comparison:

  • 3-Bromo-5-chloro-2-isobutoxypyridine (Isomer): An isomer with the halogen positions swapped.

  • 2,5-Dibromo-3-chloropyridine: An analog with a second bromine atom instead of the isobutoxy group.

  • 5-Bromo-3-chloro-2-methoxypyridine: An analog with a smaller methoxy group.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Halopyridines

EntryHalopyridine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95 (at C5)[3]
22,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-High (mono- and di-arylated)[4]
32-Bromo-3-methoxypyridineVariousPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O10012-24Moderate to Good[5]

Analysis of Efficacy:

Based on the established principles of reactivity, this compound is expected to provide excellent yields in Suzuki-Miyaura couplings at the 5-position, comparable to or exceeding those observed for similar bromo-chloro heterocycles (Table 1, Entry 1). The isobutoxy group is not expected to significantly hinder the reaction at the distant 5-position. In comparison to a 2,5-dibromo analog, achieving selective mono-arylation can be more challenging and may require careful optimization of reaction conditions.[4] The choice between an isobutoxy and a methoxy group is likely to have a minor impact on the yield of the initial coupling at the 5-position, but may influence the properties of the resulting product.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the selective Suzuki-Miyaura coupling of this compound at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceutical compounds.[2] Similar to the Suzuki coupling, the reaction with this compound is expected to be highly selective for the C-Br bond.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Halopyridines

EntryHalopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-chloropyrimidineAnilinePd₂(dba)₃/XPhosNaOtBuToluene10012-2490-98 (at C5)[6]
23-Bromo-5-methoxypyridineVarious aminesPd₂(dba)₃/XPhosNaOtBuToluene80-1104-24High[7]
35-BromopyrimidineMorpholinePd₂(dba)₃/XantphosNaOtBuToluene100-High

Analysis of Efficacy:

The data from analogous systems (Table 2) strongly suggests that this compound will be an excellent substrate for selective Buchwald-Hartwig amination at the 5-position. The use of bulky, electron-rich phosphine ligands such as XPhos or RuPhos is often crucial for achieving high yields, especially with less reactive aryl chlorides.[6] The isobutoxy group's electronic and steric influence is likely to be minimal for the reaction at the 5-position.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective amination of this compound at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Efficacy in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[8]

Table 3: Representative Yields for Sonogashira Coupling of Substituted Halopyridines

EntryHalopyridine SubstrateTerminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinesVariousPd(CF₃COO)₂/PPh₃/CuIEt₃N/DMF100372-96[9]
25-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N/THFRT492[8]
35-BromoindolePhenylacetylenePdCl₂(MeCN)₂/sXPhosCs₂CO₃MeCN/H₂O652High

Analysis of Efficacy:

Based on the high yields obtained with various bromopyridines (Table 3), this compound is anticipated to be a highly effective substrate for Sonogashira coupling at the 5-position. The reaction conditions are generally mild, and the isobutoxy group is unlikely to interfere with the catalytic cycle. The C-Cl bond at the 3-position will remain unreacted under standard Sonogashira conditions, allowing for further diversification.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the selective Sonogashira coupling of this compound at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (THF or DMF) and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

To further illustrate the strategic utility of this compound, the following diagrams depict the workflow for sequential cross-coupling reactions.

Sequential_Cross_Coupling_Workflow start 5-Bromo-3-chloro- 2-isobutoxypyridine suzuki Suzuki Coupling (at C5-Br) start->suzuki buchwald Buchwald-Hartwig (at C5-Br) start->buchwald sonogashira Sonogashira (at C5-Br) start->sonogashira intermediate_suzuki 5-Aryl-3-chloro- 2-isobutoxypyridine suzuki->intermediate_suzuki intermediate_buchwald 5-Amino-3-chloro- 2-isobutoxypyridine buchwald->intermediate_buchwald intermediate_sonogashira 5-Alkynyl-3-chloro- 2-isobutoxypyridine sonogashira->intermediate_sonogashira second_coupling Second Cross-Coupling (at C3-Cl) intermediate_suzuki->second_coupling intermediate_buchwald->second_coupling intermediate_sonogashira->second_coupling final_product Polysubstituted Pyridine Derivative second_coupling->final_product Catalytic_Cycle_Suzuki pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-Ar' reductive_elimination->product

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-3-chloro-2-isobutoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-3-chloro-2-isobutoxypyridine, a halogenated pyridine derivative. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

All handling of the solid material or its solutions should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the segregation of waste streams to prevent dangerous reactions and to facilitate appropriate treatment. This compound falls under the category of halogenated organic waste.

1. Waste Segregation: All materials contaminated with this compound must be disposed of as "Halogenated Organic Waste." This includes:

  • Unused or expired reagent.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Rinsate from cleaning contaminated glassware.

It is crucial to keep this waste stream separate from non-halogenated waste to avoid costly and complex disposal procedures.

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene or glass).

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If other chemicals are present in the waste, they must also be listed. The label should also include the date when the first waste was added.

3. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4]

4. Final Disposal: The final disposal of the collected hazardous waste must be carried out by a licensed environmental services contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash. High-temperature incineration is the generally accepted method for the complete destruction of halogenated organic compounds.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated "Halogenated Organic Waste" container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides information on related compounds to inform safe handling and disposal.

PropertyValue (for related compounds)Source
Molecular Formula C9H11BrClNO[1]
Molecular Weight 264.55 g/mol [1]
Hazard Statements (for similar compounds) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Storage Temperature Store in a cool, dry, and well-ventilated area.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_management Management & Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_id Identify as 'Halogenated Organic Waste' fume_hood->waste_id container Select Compatible, Labeled Waste Container waste_id->container collection Collect Waste (Unused chemical, contaminated items) container->collection storage Store in Designated Satellite Accumulation Area collection->storage seal Keep Container Securely Closed storage->seal disposal Arrange for Pickup by Licensed Waste Disposal Contractor seal->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a straightforward process when guided by the principles of waste segregation and adherence to established safety protocols. By treating this compound as a potentially hazardous halogenated organic substance and following the steps outlined in this guide, laboratory professionals can ensure a safe working environment and maintain full regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-isobutoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloro-2-isobutoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.